Technical Documentation Center

Fmoc-N-Et-Phe(4-Me)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-N-Et-Phe(4-Me)-OH

Core Science & Biosynthesis

Foundational

Structure Elucidation of Fmoc-N-Et-Phe(4-Me)-OH: A Comprehensive Analytical Framework

Executive Summary The incorporation of non-natural, N-alkylated amino acids into peptide sequences is a cornerstone strategy in modern drug development. By introducing steric bulk and eliminating the backbone amide hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural, N-alkylated amino acids into peptide sequences is a cornerstone strategy in modern drug development. By introducing steric bulk and eliminating the backbone amide hydrogen, N-alkylation significantly enhances proteolytic stability, alters membrane permeability, and restricts conformational flexibility to favor specific secondary structures [1].

Fmoc-N-Et-Phe(4-Me)-OH (N-Fmoc-N-ethyl-4-methyl-L-phenylalanine) is a highly specialized building block used in Solid-Phase Peptide Synthesis (SPPS). However, the structural elucidation of this molecule presents distinct analytical challenges. The combination of the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group and the N-ethyl moiety creates severe steric hindrance, leading to restricted rotation around the carbamate C–N bond. Furthermore, the synthetic routes used to introduce the N-ethyl group carry an inherent risk of epimerization at the alpha-chiral center.

This whitepaper provides an authoritative, self-validating analytical framework for the complete structure elucidation and stereochemical validation of Fmoc-N-Et-Phe(4-Me)-OH, detailing the causality behind advanced experimental choices such as Variable-Temperature NMR (VT-NMR) and chiral chromatography.

Chemical & Structural Specifications

Before initiating the analytical workflow, it is critical to establish the theoretical parameters of the target molecule [1].

PropertySpecification
IUPAC Name N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methyl-L-phenylalanine
CAS Number 2490159-62-9
Molecular Formula C27H27NO4
Monoisotopic Mass 429.1940 Da
[M+H]+ (Calculated) 430.2013 m/z
Appearance White to pale yellow solid

Strategic Analytical Workflow

A robust structure elucidation strategy cannot rely on a single technique. It must be a self-validating system where mass spectrometry confirms the atomic composition, NMR maps the exact connectivity, and chiral HPLC validates the 3D spatial arrangement.

Workflow A Fmoc-N-Et-Phe(4-Me)-OH (CAS: 2490159-62-9) B HRMS (ESI-TOF) Exact Mass & Formula A->B C VT-NMR (DMSO-d6, 345 K) 1H, 13C, COSY, HSQC, HMBC A->C D Chiral HPLC Enantiomeric Purity A->D E IR Spectroscopy Functional Groups A->E F Validated Structure C27H27NO4 B->F C->F D->F E->F

Figure 1: Multidimensional analytical workflow for Fmoc-N-Et-Phe(4-Me)-OH elucidation.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

Causality of the Technique: Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the intact molecular ion, while Collision-Induced Dissociation (CID) is utilized to systematically dismantle the molecule to prove its sub-structural components.

For Fmoc-N-Et-Phe(4-Me)-OH, the parent ion is observed at m/z 430.2013 ([M+H]+). Upon subjecting this ion to CID, a highly predictable and diagnostic fragmentation cascade occurs:

  • Fmoc Cleavage: The hallmark of any Fmoc-protected amine is the facile loss of dibenzofulvene (C14H10, 178.0783 Da), yielding a fragment at m/z 252.1230.

  • Decarboxylation: The subsequent loss of the carbamate/carboxylic CO2 (44.0090 Da) yields the protonated N-ethyl-4-methylphenylalanine core at m/z 208.1332.

  • Immonium Ion Formation: Alpha-cleavage and loss of formic acid derivatives generate a stable immonium ion at m/z 162.1277, which definitively proves the N-ethylation and the p-tolyl side chain.

MSMS M [M+H]+ m/z 430.2013 F1 [M+H - C14H10]+ m/z 252.1230 M->F1 - Dibenzofulvene (178.0783 Da) F2 [N-Et-Phe(4-Me) + H]+ m/z 208.1332 F1->F2 - CO2 (44.0090 Da) F3 Immonium Ion m/z 162.1277 F2->F3 - HCOOH (46.0055 Da)

Figure 2: Diagnostic MS/MS CID fragmentation pathway of Fmoc-N-Et-Phe(4-Me)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rotamer Problem & VT-NMR Causality

A critical pitfall in the NMR characterization of N-alkylated Fmoc amino acids is the presence of cis and trans rotamers. Because the N-ethyl group introduces significant steric bulk, rotation around the carbamate C–N partial double bond is highly restricted at room temperature (298 K). This results in two distinct conformational populations that exchange slowly on the NMR timescale, causing severe peak duplication and line broadening that makes accurate integration and 2D correlation impossible [2].

The Expert Solution: To elucidate the structure accurately, Variable-Temperature NMR (VT-NMR) must be employed. By heating the sample to 345 K in DMSO-d6, the thermal energy accelerates the interconversion rate between the rotamers. Once this rate exceeds the NMR timescale, the duplicated signals coalesce into sharp, time-averaged resonances, allowing for definitive structural assignment[2].

Key 1H NMR Assignments (Simulated at 345 K in DMSO-d6)
  • Fmoc Aromatic Core: δ 7.89 (d, 2H), 7.65 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H) ppm.

  • Phe(4-Me) Aromatic Core: An AB quartet at δ 7.10 (d, 2H) and 7.05 (d, 2H) ppm confirms the para-substituted benzene ring.

  • Alpha-CH: δ ~4.60 (dd, 1H) ppm. This peak is highly diagnostic; in 2D HMBC, it must correlate with the Fmoc carbonyl carbon, the free carboxylic acid carbon, and the N-ethyl carbons.

  • N-Ethyl Group: δ ~3.20 (m, 2H, N-CH2) and δ ~0.90 (t, 3H, N-CH3) ppm.

  • Phe(4-Me) Side Chain: δ ~3.10 (dd, 1H) and 2.90 (dd, 1H) for the diastereotopic CH2 protons, and a sharp singlet at δ ~2.25 (s, 3H) for the para-methyl group.

Stereochemical Validation via Chiral HPLC

Causality of the Technique: The chemical synthesis of N-alkylated amino acids (e.g., via reductive amination or direct alkylation of a sulfonamide intermediate) often exposes the molecule to basic conditions or transient imine formations. This creates a high risk of epimerization (racemization) at the alpha-carbon. Therefore, proving the 2D chemical structure via NMR and MS is insufficient for drug development; the 3D stereochemical integrity (typically >99% ee for the L-enantiomer) must be strictly validated [3].

This is achieved using a chiral stationary phase (e.g., Chiralpak IA) under normal-phase conditions, utilizing an acidic modifier (TFA) to suppress the ionization of the free carboxylic acid, ensuring sharp peak shapes and accurate integration.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating internal controls and system suitability checks to ensure absolute data integrity.

Protocol A: Variable-Temperature NMR (VT-NMR) Acquisition
  • Sample Preparation: Dissolve 15–20 mg of Fmoc-N-Et-Phe(4-Me)-OH in 0.6 mL of anhydrous DMSO-d6 (100 atom % D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. Transfer to a 5 mm precision NMR tube.

  • Thermal Equilibration: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a VT unit. Ramp the probe temperature to 345 K (72 °C). Critical Step: Allow the sample to equilibrate for a minimum of 15 minutes to stabilize thermal gradients and prevent convection currents, which would otherwise distort peak shapes.

  • Tuning and Shimming: Re-tune and match the probe specifically at the elevated temperature. Perform gradient shimming to achieve a line width of < 1.0 Hz for the TMS signal.

  • Acquisition: Acquire 1D 1H (ns=16, d1=2s), 1D 13C (ns=1024, d1=2s), and 2D experiments (COSY, HSQC, HMBC).

  • Validation: Ensure the N-ethyl CH2 protons show a clear HMBC cross-peak to the alpha-carbon, proving the site of alkylation.

Protocol B: HRMS and MS/MS Fragmentation Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Instrument Setup: Utilize an ESI-Q-TOF mass spectrometer in positive ion mode (+ESI). Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • MS1 Acquisition: Acquire full-scan data from m/z 100 to 1000. Calibrate against a lock-mass standard (e.g., Leucine Enkephalin) to ensure mass accuracy within < 5 ppm.

  • MS/MS Acquisition: Isolate the parent ion (m/z 430.2) in the quadrupole. Apply Collision-Induced Dissociation (CID) using Argon. Ramp the collision energy dynamically from 15 eV to 35 eV to capture both the fragile Fmoc loss and the more stable immonium ion formation.

Protocol C: Chiral HPLC for Enantiomeric Excess (ee) Determination
  • Column Selection: Install a Chiralpak IA column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v).

  • Chromatography: Set flow rate to 1.0 mL/min and column temperature to 25 °C. Inject 10 µL of a 1 mg/mL sample solution. Monitor UV absorbance at 254 nm (optimal for the Fmoc chromophore).

  • Validation: Prior to analyzing the sample, inject a synthesized D-enantiomer standard (or a racemic mixture) to establish the retention time difference (typically ΔRt > 2.0 minutes). Calculate the ee of the sample by integrating the areas of the L and D peaks.

References

  • Biron, E., et al. "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group." MDPI, 2023. Available at:[Link]

  • Gawande, M. B., & Branco, P. S. "An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media." Green Chemistry (RSC Publishing), 2011. Available at:[Link]

Exploratory

The Physicochemical and Synthetic Dynamics of Fmoc-N-Et-Phe(4-Me)-OH: A Technical Whitepaper

Executive Summary The incorporation of N-alkylated, unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug development. These modifications enhance proteolytic stability, improve memb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-alkylated, unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug development. These modifications enhance proteolytic stability, improve membrane permeability, and lock specific conformational states. Fmoc-N-Et-Phe(4-Me)-OH (CAS: 2490159-62-9) represents a highly specialized building block featuring both an N-ethyl modification and a para-methylated phenyl ring[1]. While these structural features impart exceptional pharmacological properties to the final peptide, they introduce severe thermodynamic and kinetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). This whitepaper deconstructs the solubility profile, steric limitations, and validated synthetic methodologies required to successfully utilize this monomer.

Molecular Architecture and Thermodynamic Solubility Profile

The solubility of Fmoc-N-Et-Phe(4-Me)-OH is dictated by its unique structure-property relationships (SPR). Canonical Fmoc-protected amino acids often suffer from poor solubility in organic solvents due to extensive intermolecular hydrogen bonding networks formed by their primary amide protons.

By replacing the amide proton with an ethyl group, Fmoc-N-Et-Phe(4-Me)-OH eliminates this hydrogen-bond donating capacity. This structural shift, combined with the highly lipophilic fluorenylmethoxycarbonyl (Fmoc) group and the p-tolyl side chain, drastically increases its solubility in aprotic organic solvents while rendering it nearly insoluble in aqueous media.

Table 1: Quantitative Solubility Profile and Causality
Solvent SystemSolubility (25°C)Mechanistic Causality / Application Note
DMF (N,N-Dimethylformamide)> 100 mg/mLHigh dielectric constant provides excellent solvation of the Fmoc group. Standard solvent for SPPS[2].
DCM (Dichloromethane)> 100 mg/mLLack of N-H bond prevents aggregation, allowing exceptional solubility in low-polarity halogenated solvents.
NMP (N-Methyl-2-pyrrolidone)> 100 mg/mLSuperior solvating power for sterically bulky, hydrophobic derivatives; prevents micro-precipitation during activation.
DMSO (Dimethyl Sulfoxide)> 50 mg/mLStrong dipole interactions; however, high viscosity and hygroscopicity can interfere with downstream activation kinetics.
Aqueous Buffers < 0.1 mg/mLExtreme lipophilicity driven by the p-tolyl side chain and N-ethyl group repels water molecules.

Kinetic Bottlenecks in SPPS: Steric Hindrance and DKP Formation

While the N-ethylation of Fmoc-N-Et-Phe(4-Me)-OH improves monomer solubility, it creates two distinct synthetic challenges during SPPS:

  • Steric Hindrance During Coupling: The secondary amine of an N-alkylated amino acid is significantly less nucleophilic and highly sterically shielded compared to a primary amine[2]. Standard coupling reagents (e.g., DIC/Oxyma) often fail to achieve complete conversion, necessitating highly reactive intermediates like acid chlorides (via Triphosgene) or highly active esters (via HATU)[3].

  • Diketopiperazine (DKP) Formation: When the amino acid immediately following Fmoc-N-Et-Phe(4-Me)-OH is deprotected, the free N-terminal amine can undergo an intramolecular nucleophilic attack on the preceding peptide bond. The N-ethyl group strongly promotes a cis-peptide bond conformation, perfectly aligning the amine with the carbonyl carbon to form a 6-membered DKP ring, resulting in premature chain cleavage[4].

Activation_Mechanism Monomer Fmoc-N-Et-Phe(4-Me)-OH (Sterically Hindered) Intermediate Highly Reactive Intermediate (OAt Ester or Acid Chloride) Monomer->Intermediate Activation Reagent Coupling Reagent (e.g., HATU or Triphosgene) Reagent->Intermediate Product N-Alkylated Peptide Bond (Target Sequence) Intermediate->Product Nucleophilic Attack Amine Resin-Bound N-Terminal Amine (Nucleophile) Amine->Product Overcome Energy Input (Microwave 75°C / Extended Time) Overcome->Product Overcomes Steric Clash

Mechanistic pathway of activating sterically hindered N-alkylated amino acids.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning each critical step contains a built-in analytical check to verify success before proceeding.

Protocol 1: Standardized Dissolution and Spectroscopic Verification

Because micro-precipitation of hydrophobic monomers can lead to silent coupling failures, the effective molarity of the dissolved monomer must be verified.

  • Solvation: Weigh 0.5 mmol (214.7 mg) of Fmoc-N-Et-Phe(4-Me)-OH. Add 2.5 mL of dry, amine-free NMP to achieve a 0.2 M concentration.

  • Agitation: Vortex vigorously for 2 minutes at 25°C until optically clear.

  • Self-Validation (UV-Vis): Extract a 10 µL aliquot and dilute to 1.0 mL in a solution of 20% piperidine in DMF. Incubate for 5 minutes to fully cleave the Fmoc group into the dibenzofulvene adduct. Measure the absorbance at 301 nm.

  • Calculation: Using the Beer-Lambert law (

    
    ) with an extinction coefficient (
    
    
    
    ) of
    
    
    , calculate the concentration. If the calculated concentration matches the theoretical 0.2 M, complete dissolution without micro-precipitation is validated.

SPPS_Workflow Start Resin Preparation (Swelling in DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Dissolve Monomer Dissolution (Fmoc-N-Et-Phe(4-Me)-OH in NMP) Deprotect->Dissolve Activate Activation (HATU/DIPEA or BTC/Collidine) Dissolve->Activate Couple Coupling Reaction (Microwave 75°C, 10 min) Activate->Couple Wash Washing & Validation (Chloranil Test) Couple->Wash Next Next SPPS Cycle Wash->Next

Workflow for incorporating Fmoc-N-Et-Phe(4-Me)-OH in SPPS.

Protocol 2: Microwave-Assisted Coupling and Chloranil Validation

Standard room-temperature coupling is insufficient for N-ethylated derivatives. This protocol utilizes microwave energy to overcome the activation energy barrier[5].

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DCM for 30 minutes, followed by DMF for 15 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 90°C using a microwave peptide synthesizer. Wash thoroughly with DMF (4x).

  • Activation: To the 0.2 M monomer solution (from Protocol 1), add 0.95 equivalents of HATU and 2.0 equivalents of DIPEA. Allow 1 minute for pre-activation to form the highly reactive OAt ester.

  • Coupling: Transfer the activated mixture to the resin. Irradiate at 75°C for 10 minutes.

  • Self-Validation (Chloranil Test): The standard Kaiser (ninhydrin) test yields false negatives for secondary amines. Extract a few resin beads and wash with DCM. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let sit for 5 minutes.

    • Negative Result (Colorless/Yellow): Validates complete coupling (no free secondary amines remain).

    • Positive Result (Dark Blue/Green): Indicates incomplete coupling, mandating a second coupling cycle using Triphosgene (BTC) and collidine[3].

References

  • ResearchGate - Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids. Available at: [Link]

  • Frontiers in Chemistry (PMC) - A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS) - Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides. Available at: [Link]

Sources

Foundational

Unlocking New Frontiers in Drug Design: An In-depth Technical Guide to the Applications of N-ethylated Phenylalanine in Peptidomimetics

Introduction: Beyond Nature's Blueprint - The Rise of Peptidomimetics In the intricate world of drug discovery, peptides represent a fascinating and highly potent class of therapeutic agents. Their high specificity and b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Nature's Blueprint - The Rise of Peptidomimetics

In the intricate world of drug discovery, peptides represent a fascinating and highly potent class of therapeutic agents. Their high specificity and biological activity, derived from their amino acid sequences, allow them to interact with a wide range of biological targets. However, the therapeutic potential of natural peptides is often hampered by inherent limitations such as susceptibility to enzymatic degradation, poor membrane permeability, and rapid clearance from the body. To overcome these hurdles, medicinal chemists have turned to the innovative field of peptidomimetics, which seeks to design and synthesize molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties.[1][2] One of the most powerful strategies in the peptidomimetic toolbox is the modification of the peptide backbone, with N-alkylation of the amide bond emerging as a particularly effective approach.[3]

This in-depth technical guide focuses on a specific, yet increasingly important, N-alkylated amino acid: N-ethylated phenylalanine. We will delve into the unique structural and functional advantages conferred by the N-ethyl group, explore its diverse applications in enhancing the therapeutic potential of peptide-based drugs, and provide detailed protocols for its synthesis and incorporation into peptide sequences. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of N-ethylated phenylalanine in their quest for novel and effective therapeutics.

N-Ethylated Phenylalanine: A Subtle Modification with Profound Impact

While N-methylation has been a more historically common modification, the introduction of an N-ethyl group on the phenylalanine residue offers a unique set of properties that can be strategically exploited in drug design. The addition of the ethyl group, being larger than a methyl group, imparts a more significant steric hindrance around the amide bond, leading to several key conformational and functional consequences.

Conformational Control: The "Gauche Effect" and Beyond

The N-ethyl group profoundly influences the local conformation of the peptide backbone. By restricting the rotation around the Cα-N bond (the phi, φ, torsion angle), it limits the accessible conformational space of the amino acid residue.[4] This can lead to a more rigid and pre-organized peptide structure, which can be advantageous for several reasons:

  • Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty of binding to its target is reduced, potentially leading to higher affinity and selectivity.

  • Improved Metabolic Stability: The steric bulk of the N-ethyl group can shield the adjacent peptide bond from proteolytic cleavage by enzymes.

  • Modulation of Secondary Structures: The presence of an N-ethyl group can favor or disfavor specific secondary structures like β-turns or helices, allowing for precise control over the peptide's three-dimensional shape.[5][6] While N-methylation is known to disrupt helical structures, the larger ethyl group can have an even more pronounced effect, which can be strategically employed to design peptides with specific folds.

Diagram 1: Conformational Restriction by N-Ethylation

G a Wide Range of Accessible φ/ψ Angles b Restricted φ/ψ Angles a->b N-Ethylation G start L-Phenylalanine step1 React with Acetaldehyde (CH3CHO) start->step1 intermediate Schiff Base Intermediate step1->intermediate step2 Reduction (e.g., NaBH4 or H2/Pd-C) intermediate->step2 end N-Ethyl-L-Phenylalanine step2->end

Caption: A two-step synthesis of N-ethyl-L-phenylalanine via reductive amination.

Step-by-Step Methodology:

  • Dissolution: Dissolve L-phenylalanine in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Schiff Base Formation: Add acetaldehyde to the solution. The reaction can be facilitated by adjusting the pH to a slightly acidic or basic condition, depending on the specific protocol. Stir the mixture at room temperature for several hours to allow for the formation of the imine (Schiff base) intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH4). Alternatively, catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) can be used. [7]4. Quenching and Work-up: After the reduction is complete, carefully quench the reaction by adding a weak acid, such as acetic acid, to neutralize any remaining reducing agent.

  • Purification: The N-ethyl-L-phenylalanine can be purified from the reaction mixture using standard techniques such as ion-exchange chromatography or crystallization.

Protocol 2: Incorporation of N-Ethyl-L-Phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-ethylated amino acids into a growing peptide chain using SPPS requires special consideration due to the increased steric hindrance of the secondary amine. [8][9][10] Diagram 3: SPPS Cycle for Incorporating N-Ethyl-L-Phenylalanine

G resin Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-(N-Et)Phe-OH + Coupling Reagents (e.g., HATU/DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle wash2->cycle cycle->deprotection

Caption: The solid-phase peptide synthesis (SPPS) cycle for N-ethylated phenylalanine.

Key Considerations for SPPS:

  • Protecting Groups: The N-ethyl-L-phenylalanine must be protected with a suitable N-terminal protecting group, typically Fmoc (9-fluorenylmethyloxycarbonyl) for standard SPPS.

  • Coupling Reagents: Due to the steric hindrance of the N-ethyl group, more potent coupling reagents are often required to achieve efficient amide bond formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) are commonly used.

  • Longer Coupling Times: The coupling reaction may require longer reaction times and/or double coupling (repeating the coupling step) to ensure complete incorporation of the N-ethylated residue.

  • Monitoring: The completeness of the coupling reaction should be carefully monitored using a qualitative test such as the Kaiser test or the chloranil test.

Case Study: N-Ethylated Phenylalanine in HIV-1 Capsid Binders

Recent research into novel therapeutics for HIV-1 has focused on targeting the viral capsid (CA) protein. Peptidomimetics that bind to the CA protein can disrupt its assembly and function, thereby inhibiting viral replication. Structure-activity relationship (SAR) studies of phenylalanine-containing peptidomimetics have shown that modifications to the phenylalanine core can significantly impact antiviral activity. [11][12]While these specific studies may not have used N-ethylation, they highlight the importance of modifying this residue. The incorporation of N-ethylated phenylalanine into such peptidomimetics could offer a promising strategy to enhance their metabolic stability and cell permeability, potentially leading to more potent and orally bioavailable anti-HIV drugs.

Conclusion and Future Perspectives

N-ethylated phenylalanine is a powerful and versatile building block in the design of advanced peptidomimetics. Its ability to impart conformational rigidity, enhance metabolic stability, and improve pharmacokinetic properties makes it an invaluable tool for overcoming the traditional limitations of peptide-based drugs. As our understanding of the subtle interplay between structure and function continues to grow, we can expect to see the strategic application of N-ethylated phenylalanine in a wide range of therapeutic areas, from infectious diseases to oncology and metabolic disorders. The continued development of efficient synthetic methods and a deeper exploration of the unique conformational landscape of N-ethylated peptides will undoubtedly pave the way for the next generation of highly effective and bioavailable peptide drugs.

References

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Conformational analysis of N-methylated peptides: (a) Ramachandran... - ResearchGate. (n.d.).
  • A Comparative Guide to the Synthesis of N-acetyl-L-phenylalanine: Chemical vs. Enzymatic Routes - Benchchem. (n.d.).
  • Jafari, M., Sobhani, S. H., Gajewski, K., & Kianmehr, E. (2022). Recent advances in C/N-alkylation with alcohols through hydride transfer strategies. RSC Advances, 12(44), 28549-28585. [Link]

  • N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides - ResearchGate. (n.d.).
  • (n.d.). Helical structure in cyclic peptides: effect of N-methyl amides versus esters - RSC Publishing.
  • Hewage, U., Hettiarachchi, M. H., & Lokupitiya, S. (2018). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Proceedings of the National Academy of Sciences, 115(50), 12605-12610. [Link]

  • N -Methylation of N α-Acetylated, Fully Cα-Ethylated, Linear Peptides - ResearchGate. (n.d.).
  • Scholars Research Library - Der Pharma Chemica. (n.d.).
  • Synthesis of N-ethyl-D-phenylalanine - PrepChem.com. (n.d.).
  • N-METHYL-L-PHENYLALANINE HYDROCHLORIDE synthesis - chemicalbook. (n.d.).
  • Dai, X., & Shi, F. (2019). N-Alkyl Amide Synthesis via N-alkylation of Amides With Alcohols. Organic & Biomolecular Chemistry, 17(8), 2044–2054. [Link]

  • (n.d.). Synthetic Strategies in Solid-Phase Peptide Synthesis: N-Terminus Modification.
  • Wang, Y., Wang, D., Riis-Jensen, A., & Yan, N. (2020). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Catalysis, 10(15), 8823–8833. [Link]

  • Rout, L., & Tanimu, A. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3291. [Link]

  • Tripet, F., Le-Phuc, P., & Bode, J. W. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Secondary and Tertiary Alkylamines. Helvetica Chimica Acta, 103(5). [Link]

  • Llebaria, A., Dammers, C., Machyna, M., & Wiltfang, J. (2016). Solid-Phase Synthesis and Characterization of N-Terminally Elongated Aβ-3-x -Peptides. Chemistry – A European Journal, 22(29), 10048–10055. [Link]

  • Li, G., De Clercq, E., & Liu, X. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5995. [Link]

  • Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023, June 5).
  • Solid phase peptide synthesis: New resin and new protecting group - CORE. (n.d.).
  • Peptide synthesis - Wikipedia. (n.d.).
  • Haskell-Luevano, C. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(23), 15837–15891. [Link]

  • (n.d.). Application of Amino Acids in the Structural Modification of Natural Products: A Review.
  • Li, G., De Clercq, E., & Liu, X. (2022). Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5995. [Link]

  • Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs - BOC Sciences. (n.d.).
  • Peptidomimetics : A New Era in Drug Discovery - ResearchGate. (n.d.).
  • Peptidomimetics as next – generation therapeutic applications. (n.d.).
  • Tailor-Made Amino Acids in the Design of Small-Molecule Blockbuster Drug - ResearchGate. (n.d.).
  • Qiao, X., Dong, H., & Liu, X. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-N-Et-Phe(4-Me)-OH

Introduction & Mechanistic Challenges The incorporation of N-alkylated and unnatural amino acids into peptide sequences is a critical strategy in modern drug development to enhance metabolic stability, membrane permeabil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The incorporation of N-alkylated and unnatural amino acids into peptide sequences is a critical strategy in modern drug development to enhance metabolic stability, membrane permeability, and oral bioavailability[1]. Fmoc-N-Et-Phe(4-Me)-OH (CAS: 2490159-62-9) is a highly specialized building block featuring an N-ethyl group and a para-methyl substitution on the phenylalanine ring. While the 4-methyl group enhances lipophilicity and target binding affinity, the N-ethyl modification introduces severe steric hindrance that fundamentally alters the kinetics of solid-phase peptide synthesis (SPPS)[2].

As a Senior Application Scientist, I approach this molecule not as a standard coupling step, but as a dual-phase kinetic bottleneck:

  • Coupling OF Fmoc-N-Et-Phe(4-Me)-OH : The bulky N-ethyl group sterically shields the activated carboxylate, slowing down acylation onto the growing peptide chain.

  • Coupling ONTO H-N-Et-Phe(4-Me)-Peptidyl-Resin : This is the most formidable challenge. Once deprotected, the resulting secondary amine is highly nucleophilically hindered. Standard uronium/aminium-based reagents (e.g., HBTU) often fail entirely and can irreversibly block the N-terminus by forming tetramethylguanidinium derivatives[3].

To ensure a self-validating and high-yielding synthesis, this protocol abandons standard HBTU/HOBt chemistry in favor of highly reactive acylating agents (DIC/Oxyma or Triphosgene) and mandates sequence-specific analytical checkpoints[4].

Experimental Workflows & Reagent Selection

The successful incorporation of Fmoc-N-Et-Phe(4-Me)-OH requires a tailored workflow that mitigates side reactions. A primary risk during the synthesis of N-alkyl-rich peptides is diketopiperazine (DKP) formation [2]. If the N-ethyl residue is located at the C-terminal dipeptide stage, the free secondary amine can back-attack the resin ester linkage during Fmoc deprotection, prematurely cleaving the peptide. To prevent this, hyper-acid-sensitive 2-Chlorotrityl chloride (2-CTC) resin is strictly recommended; its massive steric bulk physically prevents the conformational folding required for DKP formation[5].

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect DKP DKP Mitigation (Add 0.1M HOBt) Deprotect->DKP If Dipeptide Stage Wash1 Wash Cycle (DMF) Deprotect->Wash1 Standard Cycle DKP->Wash1 Activate Amino Acid Activation (DIC/Oxyma or BTC) Wash1->Activate Couple Coupling Reaction (Extended Time/Heat) Activate->Couple Wash2 Wash Cycle (DMF) Couple->Wash2 Test Chloranil Test (Secondary Amine) Wash2->Test Test->Deprotect Next Amino Acid Cleave TFA Cleavage Test->Cleave Sequence Complete

Figure 1: Optimized SPPS workflow for N-alkylated amino acids, highlighting DKP mitigation.

Causality in Reagent Selection

When coupling the subsequent amino acid onto the deprotected H-N-Et-Phe(4-Me) residue, the choice of coupling reagent dictates the success of the synthesis. We utilize DIC/Oxyma for routine high-efficiency coupling[6], and Triphosgene (BTC) as a rescue protocol. Triphosgene generates an amino acid chloride in situ; because the chloride ion is an excellent leaving group and the intermediate is sterically minimal, it easily bypasses the N-ethyl steric shield, providing a racemization-free and highly efficient coupling[4].

Reagent_Selection Condition Identify Coupling Scenario Standard Standard Primary Amine Condition->Standard N_Alkyl_Of Coupling OF Fmoc-N-Et-Phe Condition->N_Alkyl_Of N_Alkyl_Onto Coupling ONTO H-N-Et-Phe Condition->N_Alkyl_Onto HBTU HBTU / HOBt (Standard Efficiency) Standard->HBTU HATU DIC / Oxyma (High Efficiency) N_Alkyl_Of->HATU N_Alkyl_Onto->HATU Microwave Assisted Triphosgene Triphosgene / Collidine (Overcomes Extreme Sterics) N_Alkyl_Onto->Triphosgene

Figure 2: Logical decision tree for selecting coupling reagents based on steric hindrance.

Quantitative Data Summaries

To establish a self-validating framework, you must select the correct reagents and analytical assays. The Kaiser (ninhydrin) test relies on the presence of a primary amine to form Ruhemann's purple; it will yield a false negative for the secondary amine of H-N-Et-Phe[7]. You must use the Chloranil test.

Table 1: Comparative Efficacy of Coupling Reagents for N-Alkylated SPPS

Reagent SystemActivation IntermediateSuitability for N-Et-PheRelative KineticsGuanidinylation Risk
HBTU / DIPEA OBt EsterPoorSlowHigh
HATU / DIPEA OAt EsterModerateMediumHigh
DIC / OxymaPure Oxyma EsterHighFastNone
Triphosgene / Collidine Amino Acid ChlorideVery HighVery FastNone

Table 2: Colorimetric Assays for SPPS Validation

Analytical AssayTarget Functional GroupPositive Result (Incomplete Coupling)Negative Result (Complete Coupling)
Kaiser Test Primary AminesDark Blue / Purple beadsYellow / Colorless beads
Chloranil Test Secondary AminesDark Green / Blue beadsYellow / Brown beads

Detailed Step-by-Step Methodologies

Protocol A: Coupling OF Fmoc-N-Et-Phe(4-Me)-OH to the Peptide Chain

Objective: Efficiently attach the sterically hindered Fmoc-N-Et-Phe(4-Me)-OH to a standard primary amine on the resin.

  • Resin Preparation : Swell 0.1 mmol of peptidyl-resin in DMF for 30 minutes. Drain completely[1].

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min)[5].

  • Activation : In a separate vial, dissolve Fmoc-N-Et-Phe(4-Me)-OH (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in 3 mL of DMF. Add N,N-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.). Stir for 3 minutes at room temperature to pre-activate[6].

  • Coupling : Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.

  • Validation (Checkpoint 1) : Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test. If beads are blue, repeat steps 3-4 (double coupling).

Protocol B: Coupling ONTO the Deprotected H-N-Et-Phe(4-Me)-Resin

Objective: Acylate the highly hindered secondary amine. This protocol utilizes the Triphosgene method to guarantee amide bond formation without racemization[4].

Safety Warning: Triphosgene is highly toxic. Perform all steps in a certified fume hood.

  • Fmoc Deprotection : Treat the Fmoc-N-Et-Phe(4-Me)-peptidyl-resin with 20% piperidine in DMF. (Note: If this is the dipeptide stage, add 0.1 M HOBt to the piperidine solution to suppress DKP formation)[2].

  • Stringent Washing : Wash the resin with DMF (5 × 1 min) followed by anhydrous DCM (5 × 1 min). The resin must be free of nucleophilic solvents.

  • In Situ Acid Chloride Generation : In a dry vial under nitrogen, dissolve the next Fmoc-protected amino acid (0.3 mmol, 3 eq.) and Triphosgene (0.1 mmol, 1 eq. — equivalent to 3 eq. of phosgene) in 3 mL of anhydrous DCM or THF[4].

  • Base Addition : Add 2,4,6-Collidine (1.4 mmol, 14 eq.) to the vial. A white precipitate may briefly form as the amino acid chloride is generated.

  • Coupling : Immediately transfer the mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation (Checkpoint 2) : Wash the resin extensively with DCM (5 × 1 min) and DMF (5 × 1 min). Perform a Chloranil Test . If the beads turn dark green/blue, the secondary amine is still unreacted; repeat the coupling.

  • Micro-Cleavage (Optional but Recommended) : Suspend 10-20 beads in 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the mass addition of the new residue before proceeding[5].

References

  • Thern, B., Rudolph, J., & Jung, G. "Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids - Total synthesis of cyclosporin O.
  • "Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides.
  • "Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkyl
  • "Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Fmoc-N-Me." BenchChem.
  • "Methods and protocols of modern solid phase peptide synthesis." DU Chem.
  • "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • "Basic Peptides synthesis introduction." LifeTein.

Sources

Method

Application Notes and Protocols: Activation of Fmoc-N-Et-Phe(4-Me)-OH with HBTU and HATU

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of N-Alkylated Amino Acids in Peptide Synthesis The incorporation of N-alkylated amino acids, such as N-ethyl-4-methyl-L-phenyla...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of N-Alkylated Amino Acids in Peptide Synthesis

The incorporation of N-alkylated amino acids, such as N-ethyl-4-methyl-L-phenylalanine (N-Et-Phe(4-Me)), into peptide sequences is a critical strategy in medicinal chemistry. This modification can significantly enhance the pharmacological properties of a peptide, including increased metabolic stability, improved cell permeability, and enhanced receptor binding affinity by inducing conformational constraints.[1][2] However, the steric hindrance introduced by the N-alkyl group, in this case, an ethyl group, presents a formidable challenge to standard peptide coupling protocols.[1] The bulky substituent on the amine nucleophile slows down the rate of amide bond formation, often leading to incomplete reactions, low yields, and an increased risk of racemization.[1][3]

To overcome these hurdles, highly efficient coupling reagents are required.[3] Among the most powerful and widely used are the aminium/uronium salt-based reagents, notably HBTU and HATU.[4][5][6] This guide provides a detailed technical overview of the activation of Fmoc-N-Et-Phe(4-Me)-OH with HBTU and HATU, offering insights into the underlying mechanisms and providing robust protocols for its successful incorporation into peptide chains.

Mechanism of Activation: HBTU vs. HATU

The primary function of both HBTU and HATU is to activate the carboxyl group of the Fmoc-protected amino acid, converting it into a highly reactive species that is susceptible to nucleophilic attack by the amino group of the growing peptide chain.[4][6] This activation process proceeds through the formation of an active ester intermediate.[4][7]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates the formation of an HOBt (1-hydroxybenzotriazole) active ester.[4][7][8] The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HBTU, leading to the formation of the OBt-active ester.[4][9]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) operates through a similar mechanism but utilizes 1-hydroxy-7-azabenzotriazole (HOAt) as its activating agent, forming a more reactive OAt-active ester.[5][10][11] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance during the coupling reaction, accelerating the rate of amide bond formation.[5][11] This enhanced reactivity makes HATU particularly effective for sterically hindered couplings.[5][10][12][13]

G cluster_0 Activation Pathway cluster_1 Coupling to Peptide Fmoc-AA-OH Fmoc-N-Et-Phe(4-Me)-OH Fmoc-AA-O Fmoc-N-Et-Phe(4-Me)-O⁻ Fmoc-AA-OH->Fmoc-AA-O + Base Base DIPEA Active_Ester Reactive O-acylisourea intermediate Fmoc-AA-O->Active_Ester + Coupling Reagent Coupling_Reagent HBTU or HATU HOBt_Ester OBt-Active Ester (with HBTU) Active_Ester->HOBt_Ester HOAt_Ester OAt-Active Ester (with HATU) Active_Ester->HOAt_Ester Peptide_Bond Fmoc-N-Et-Phe(4-Me)-CO-NH-Peptide-Resin HOBt_Ester->Peptide_Bond HOAt_Ester->Peptide_Bond Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->Peptide_Bond Nucleophilic Attack

Caption: Activation and coupling of Fmoc-N-Et-Phe(4-Me)-OH.

Comparative Performance: HBTU vs. HATU for Hindered Couplings

For challenging couplings involving N-alkylated amino acids, HATU generally demonstrates superior performance compared to HBTU.[10][14][15] The higher reactivity of the OAt-active ester formed with HATU leads to faster reaction kinetics and higher coupling efficiencies.[10][13] This is particularly crucial for overcoming the steric hindrance of the N-ethyl group.

FeatureHBTUHATU
Activating Agent HOBt (1-hydroxybenzotriazole)HOAt (1-hydroxy-7-azabenzotriazole)[5]
Active Ester OBt-esterOAt-ester[5]
Reactivity HighVery High[10][15][16]
Racemization Risk LowVery Low[10][14][15]
Cost LowerHigher
Guanidinylation Risk Possible with excess reagent[17]Possible with excess reagent[18]

Experimental Protocols

The following protocols provide a general framework for the activation and coupling of Fmoc-N-Et-Phe(4-Me)-OH in solid-phase peptide synthesis (SPPS). It is crucial to note that optimization may be necessary depending on the specific peptide sequence and resin used.

Materials and Reagents
  • Fmoc-N-Et-Phe(4-Me)-OH

  • HBTU

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Washing solvents (DCM, DMF)

Protocol 1: Activation and Coupling using HATU

This protocol is recommended for the coupling of Fmoc-N-Et-Phe(4-Me)-OH due to the higher reactivity of HATU.

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.[1]

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-N-Et-Phe(4-Me)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[1]

    • Add DIPEA (8 equivalents) to the solution.[1]

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling to Resin:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours.[1] Due to the steric hindrance of the N-ethyl group, an extended coupling time is often necessary.

  • Monitoring the Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. Note that the Kaiser test is unreliable for secondary amines like N-ethylated residues.[1] A bromophenol blue test is a suitable alternative.[1]

    • If the coupling is incomplete after the initial period, a second coupling can be performed by repeating steps 2 and 3.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times) to remove excess reagents and byproducts.[1]

Protocol 2: Activation and Coupling using HBTU

While HATU is generally preferred, HBTU can also be used, potentially requiring longer reaction times or double coupling.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-N-Et-Phe(4-Me)-OH (4 equivalents) and HBTU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the pre-activation to proceed for 10-20 minutes at room temperature.

  • Coupling to Resin:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for at least 2-6 hours, and potentially overnight.[3][10]

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Caption: Experimental workflow for coupling Fmoc-N-Et-Phe(4-Me)-OH.

Troubleshooting Common Issues

  • Incomplete Coupling: This is the most common issue with N-alkylated amino acids.

    • Solution: Increase the coupling time, even up to overnight.[3] Perform a second coupling with fresh reagents.[3] Ensure the use of a sufficient excess of amino acid and coupling reagent (e.g., 4 equivalents).

  • Guanidinylation: A mass increase of +98 Da on the peptide, leading to chain termination.[17]

    • Cause: Excess HBTU or HATU can react with the free N-terminal amine.[17][18]

    • Solution: Use no more than one equivalent of the coupling reagent relative to the carboxylic acid during pre-activation. Avoid adding the coupling reagent directly to the resin when the N-terminal amine is deprotected.[17]

  • Racemization: Loss of stereochemical integrity.

    • Solution: HATU is known to be superior to HBTU in suppressing racemization.[10][15] Use a weaker base like collidine instead of DIPEA, although this may slow down the coupling reaction.

Conclusion

The successful incorporation of sterically hindered N-alkylated amino acids like Fmoc-N-Et-Phe(4-Me)-OH is a challenging yet essential task in modern peptide chemistry. While both HBTU and HATU are powerful coupling reagents, HATU is the superior choice for this application due to its enhanced reactivity and ability to minimize side reactions.[10][14][15] By employing optimized protocols with extended coupling times and careful monitoring, researchers can effectively incorporate these valuable building blocks to create novel peptides with enhanced therapeutic potential.

References

Sources

Application

Application Note: Strategic Incorporation of Fmoc-N-Et-Phe(4-Me)-OH in Automated Solid-Phase Peptide Synthesis (SPPS)

Executive Summary The integration of non-canonical, N-alkylated amino acids into therapeutic peptides is a proven strategy for enhancing proteolytic stability, modulating receptor affinity, and improving pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical, N-alkylated amino acids into therapeutic peptides is a proven strategy for enhancing proteolytic stability, modulating receptor affinity, and improving pharmacokinetic profiles[1]. Fmoc-N-Et-Phe(4-Me)-OH (CAS: 2490159-62-9)—an N-ethylated, 4-methyl-substituted phenylalanine derivative—represents a highly specialized building block. While the 4-methyl (p-tolyl) group enhances local lipophilicity, the N-ethyl modification introduces profound steric hindrance that fundamentally disrupts standard automated Solid-Phase Peptide Synthesis (SPPS) workflows[2].

This application note provides a comprehensive, self-validating protocol for researchers and drug development professionals to successfully incorporate Fmoc-N-Et-Phe(4-Me)-OH using automated peptide synthesizers.

Physicochemical Profile & Mechanistic Challenges

To successfully synthesize peptides containing Fmoc-N-Et-Phe(4-Me)-OH, one must understand the causality behind its difficult behavior in SPPS:

  • Decreased Nucleophilicity via Steric Shielding: While alkyl groups are electron-donating (which should theoretically increase amine nucleophilicity), the physical bulk of the N-ethyl group, combined with the adjacent aromatic side chain, creates a severe steric shield. Once Fmoc-N-Et-Phe(4-Me)-OH is coupled and deprotected, the resulting secondary amine is exceptionally resistant to acylation by the subsequent amino acid[1].

  • Disruption of Hydrogen Bonding: N-alkylation eliminates the amide proton, preventing local hydrogen bond formation. While this reduces inter-chain aggregation (a common cause of synthesis failure), it alters the backbone trajectory, frequently inducing a cis-peptide bond conformation.

  • The Diketopiperazine (DKP) Threat: If N-Et-Phe(4-Me) is located at the C-terminus (position 1), the cis-conformation brings the free N-terminal amine of the second amino acid into perfect proximity to attack the C-terminal ester linkage to the resin. This intramolecular cyclization cleaves the dipeptide from the resin entirely[2].

The Self-Validating Automated SPPS Workflow

A robust protocol cannot rely on blind automation; it must be a self-validating system . Standard automated SPPS relies on alternating steps of deprotection, activation, and coupling[3]. However, standard validation tools like the Kaiser (ninhydrin) test yield false negatives for secondary amines. Our optimized workflow integrates precise colorimetric and spectrophotometric checkpoints to guarantee sequence fidelity.

SPPS_Workflow A Resin-Bound Peptide (Free Primary Amine) B Couple Fmoc-N-Et-Phe(4-Me)-OH (DIC/Oxyma, 75°C) A->B C Fmoc Deprotection (20% Piperidine/DMF) B->C D Self-Validation 1: Chloranil Test (Positive) C->D E CRITICAL STEP: Couple Next Amino Acid (COMU/DIEA, 90°C, Double Hit) D->E Secondary Amine Exposed F Self-Validation 2: Chloranil Test (Negative) E->F G Capping & Elongation F->G Acylation Confirmed

Fig 1. Automated SPPS workflow for Fmoc-N-Et-Phe(4-Me)-OH featuring built-in colorimetric validation.

Causality in Reagent Selection

The choice of coupling reagent is dictated by the specific mechanistic barrier at each step.

  • Coupling Fmoc-N-Et-Phe(4-Me)-OH to the chain: The incoming amino acid is bulky, but it is attacking a primary amine. Carbodiimides like DIC, which form an O-acylisourea intermediate[4], paired with OxymaPure, are highly effective under microwave heating (75°C).

  • Coupling the Next Amino Acid (The Bottleneck): The incoming amino acid must attack the highly hindered secondary amine of N-Et-Phe(4-Me). DIC/Oxyma is often insufficient here. Uronium salts like COMU or HATU are mandatory because they generate highly reactive active esters that can overcome the steric activation energy barrier[4].

Table 1: Quantitative Comparison of Coupling Reagents for Acylation of N-Et-Phe(4-Me)
Coupling Reagent SystemEquivalentsTemp (°C)Time (min)Est. Yield (%)Epimerization Risk
DIC / OxymaPure4 eq75 (MW)3055 - 65%Low
HATU / DIEA4 eq75 (MW)3080 - 85%Moderate
COMU / DIEA 4 eq 90 (MW) 2 x 20 > 95% Low
BTC / Collidine3 eq25 (RT)60> 98%High (Strict control req.)

Note: COMU is preferred over HATU for this specific bottleneck as it is less prone to causing guanidinylation of the slow-reacting secondary amine.

Mitigating Side Reactions: The Diketopiperazine Threat

If Fmoc-N-Et-Phe(4-Me)-OH is the first or second amino acid attached to the resin, the synthesis is at extreme risk of DKP formation during the deprotection of the second amino acid.

DKP_Mechanism N1 Fmoc-AA(2)-N(Et)-Phe(4-Me)-Resin N2 Piperidine (Deprotection) N1->N2 N3 H2N-AA(2)-N(Et)-Phe(4-Me)-Resin (Free Primary Amine) N2->N3 N4 Intramolecular Nucleophilic Attack N3->N4 cis-amide bond facilitates proximity N5 Diketopiperazine (DKP) (Released into solution) N4->N5 N6 Truncated Resin (Loss of Peptide) N4->N6

Fig 2. Diketopiperazine (DKP) formation pathway driven by N-alkyl induced cis-amide conformation.

Causality-Driven Solution: To prevent DKP formation, utilize a highly sterically hindered resin (e.g., 2-Chlorotrityl chloride (2-CTC) resin ) which physically blocks the intramolecular attack. Alternatively, perform the Fmoc deprotection of the second amino acid using a shorter time or a milder base (e.g., 20% piperazine) to outpace the cyclization kinetics.

Step-by-Step Experimental Protocol

This protocol is optimized for a microwave-assisted automated peptide synthesizer (e.g., CEM Liberty Blue or Biotage Initiator+ Alstra).

Phase A: Coupling Fmoc-N-Et-Phe(4-Me)-OH
  • Resin Swelling: Swell the peptide-resin in DMF for 15 minutes at room temperature.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF for 3 minutes at 75°C (Microwave). Wash with DMF (4 × 30 sec).

  • Activation & Coupling:

    • Deliver 4.0 eq of Fmoc-N-Et-Phe(4-Me)-OH (0.2 M in DMF).

    • Deliver 4.0 eq of DIC (0.5 M in DMF) and 4.0 eq of OxymaPure (1.0 M in DMF).

    • React at 75°C for 15 minutes.

  • Washing: Wash resin with DMF (4 × 30 sec).

Phase B: The Self-Validating Bottleneck (Coupling the Next AA)
  • Fmoc Deprotection of N-Et-Phe(4-Me): Treat with 20% Piperidine in DMF (3 mins, 75°C). Wash thoroughly with DMF.

    • Validation Checkpoint 1: Pause synthesis. Extract a few resin beads and perform a Chloranil Test . A dark blue/green color confirms the presence of the secondary amine.

  • Double Coupling of Subsequent Amino Acid:

    • Hit 1: Deliver 4.0 eq of the next Fmoc-AA-OH, 4.0 eq of COMU, and 8.0 eq of DIEA. React at 90°C for 20 minutes. Wash with DMF.

    • Hit 2: Repeat the exact same delivery and react for another 20 minutes at 90°C.

  • Validation & Capping:

    • Validation Checkpoint 2: Perform a second Chloranil Test. The beads must remain colorless/yellow, indicating complete acylation.

    • Capping: Treat resin with Acetic Anhydride/DIEA/DMF (1:1:8) for 5 minutes at room temperature to terminate any unreacted secondary amines and prevent complex deletion sequences.

Quality Control & Troubleshooting

To maintain scientific integrity, the synthesis must be continuously monitored. Table 2 outlines the self-validating checkpoints required when handling N-alkylated residues.

Table 2: Self-Validation Colorimetric Checkpoints
Synthesis StageTest UsedTarget DetectedExpected ResultImplication of Failure
Post-Deprotection of standard AAKaiser TestPrimary AmineDark BlueIncomplete Fmoc removal. Repeat piperidine treatment.
Post-Deprotection of N-Et-Phe(4-Me)Chloranil Test Secondary AmineBlue/Green Incomplete Fmoc removal. (Kaiser test will falsely show negative here).
Post-Coupling of Next AAChloranil Test Unreacted Sec. AmineColorless/Yellow Incomplete coupling. Do not proceed; perform a third coupling hit with COMU.
Pre-CleavageMicro-cleavage LC-MSTarget MassSingle Major PeakPresence of M-18 mass indicates DKP formation; M-[AA] indicates deletion.

References

  • Sigma-Aldrich. N-Fmoc-N-ethyl-4-methyl-L-phenylalanine | 2490159-62-9.
  • BenchChem. The Strategic Incorporation of N-Boc-N-ethyl Glycine in Modern Peptide Synthesis: A Technical Guide.
  • The Journal of Organic Chemistry - ACS Publications. Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides.
  • ChemPep. Overview of Peptide Synthesis.
  • PMC - NIH. Automated solid-phase peptide synthesis to obtain therapeutic peptides.

Sources

Method

Application Note &amp; Protocol: Manual Solid-Phase Synthesis of Peptides Incorporating the Sterically Hindered Residue Fmoc-N-Et-Phe(4-Me)-OH

Abstract The incorporation of N-alkylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and con...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of N-alkylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and conformational rigidity.[1][2] However, these modifications, particularly at the α-amine, introduce significant steric hindrance that complicates the crucial amide bond formation step during Solid-Phase Peptide Synthesis (SPPS). This guide provides a detailed, field-proven protocol for the manual synthesis of peptides containing Fmoc-N-Et-Phe(4-Me)-OH, a sterically demanding N-ethylated and ring-methylated phenylalanine derivative. We will delve into the rationale behind reagent selection, optimized reaction conditions, and troubleshooting strategies to empower researchers to successfully synthesize these challenging yet valuable peptides.

Introduction: The Challenge and Opportunity of N-Alkylation

Standard peptide backbones are susceptible to enzymatic degradation by proteases. N-alkylation, the substitution of the amide proton with an alkyl group (e.g., methyl or ethyl), fundamentally alters the peptide backbone. This modification disrupts the hydrogen-bonding patterns that are often critical for protease recognition and cleavage, thereby increasing the peptide's in-vivo half-life.[1] Furthermore, the altered amide bond geometry can constrain the peptide's conformation, potentially locking it into a bioactive state and improving receptor affinity.

However, this advantageous modification presents a significant synthetic challenge. The secondary amine of an N-alkylated residue is a poorer nucleophile, and the bulky alkyl group sterically shields it from the incoming activated carboxylic acid.[1][3] Consequently, standard coupling conditions often result in low yields or complete reaction failure. The successful incorporation of residues like Fmoc-N-Et-Phe(4-Me)-OH requires a shift from standard protocols to more robust methods specifically designed to overcome this steric barrier.

Featured Building Block: Fmoc-N-Et-Phe(4-Me)-OH

This non-canonical amino acid derivative combines three key features:

  • Fmoc Group: The base-labile 9-fluorenylmethoxycarbonyl protecting group for the α-amine, which is the cornerstone of modern orthogonal SPPS.[4]

  • N-Ethyl Group: Introduces steric bulk directly adjacent to the peptide bond, enhancing proteolytic resistance.

  • Para-Methyl Group: A modification on the phenyl ring that increases hydrophobicity and can influence aromatic (π-π) stacking interactions within the peptide structure.

Property Value Source
CAS Number Not broadly available-
Molecular Formula C27H27NO4Calculated
Molecular Weight 429.51 g/mol Calculated
Appearance Typically a white to off-white powderGeneral Knowledge
Storage Store at 2-8 °C, desiccated[5]

Note: Data for the direct N-ethyl analog is synthesized from data for similar structures like Fmoc-Phe(4-Me)-OH[6][7] and Fmoc-N-Me-Phe-OH[8]. Researchers should always refer to the supplier-specific Certificate of Analysis.

The Workflow of Manual Fmoc-SPPS

The synthesis of a peptide on a solid support is a cyclical process. The diagram below illustrates the four fundamental stages that are repeated for each amino acid added to the growing peptide chain. The key to success with Fmoc-N-Et-Phe(4-Me)-OH lies in the optimization of the "Coupling" stage.

Fmoc_SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-NH-Peptide) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Remove Fmoc Washing1 2. DMF Washing Deprotection->Washing1 Expose Free Amine Coupling 3. Activation & Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Prepare for Coupling Washing2 4. DMF Washing Coupling->Washing2 Form Peptide Bond Washing2->Resin Elongated Peptide Ready for Next Cycle

Caption: The four-stage cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Manual Synthesis

This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Amino Acids: Fmoc-N-Et-Phe(4-Me)-OH and other required Fmoc-protected amino acids.

  • Activation/Coupling Reagents (Table 2):

    • Coupling Activator: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • Base: N,N-Diisopropylethylamine (DIEA).

  • Washing Solutions: DMF, DCM.

  • Cleavage Cocktail (Table 3): Reagent K or a standard TFA/TIS/H₂O cocktail.

  • Precipitation: Cold diethyl ether.

Reagent Equivalents (relative to resin loading) Purpose
Fmoc-N-Et-Phe(4-Me)-OH4.0Amino acid building block
HATU3.9Forms highly reactive OAt-ester to overcome steric hindrance[9]
DIEA8.0Non-nucleophilic base for activation and neutralization[10]

Table 2: Recommended Reagents and Equivalents for Coupling Fmoc-N-Et-Phe(4-Me)-OH.

Step-by-Step Methodology

Step 1: Resin Swelling

  • Place the resin (0.1 mmol) into a fritted reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[11]

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add the 20% piperidine/DMF solution to the swollen resin. Agitate for 5 minutes and drain.

  • Add a fresh portion of the 20% piperidine/DMF solution. Agitate for an additional 15 minutes.[10]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min). This ensures all piperidine and the dibenzofulvene-piperidine adduct are removed.

Step 3: Coupling of Fmoc-N-Et-Phe(4-Me)-OH (The Critical Step)

Scientist's Note: This step deviates significantly from standard protocols. The combination of a potent uronium salt activator (HATU), extended reaction time, and a potential second coupling (double coupling) is crucial for driving the reaction to completion against the high steric barrier. Standard activators like HBTU or carbodiimides (DCC/DIC) are often insufficient for coupling to N-alkylated residues.[3]

  • Pre-activation: In a separate vial, dissolve Fmoc-N-Et-Phe(4-Me)-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF (~3 mL).

  • Add DIEA (0.8 mmol, 8 eq) to the mixture. A color change (typically to yellow) indicates the formation of the active ester. Allow this solution to pre-activate for 1-2 minutes.

  • First Coupling: Drain the wash solvent from the deprotected resin and immediately add the activated amino acid solution.

  • Agitate the reaction vessel at room temperature for at least 2 hours. A longer coupling time of 4 hours to overnight may be necessary.[3]

  • Drain the coupling solution.

ngcontent-ng-c347536016="" class="ng-star-inserted">

Trustworthiness Checkpoint: The Kaiser test, used to detect free primary amines, will give a false negative result after a successful coupling to a secondary amine like proline or any N-alkylated residue. Do not rely on it here. Success is predicated on using robust and validated coupling conditions.

  • Second Coupling (Recommended): To ensure maximum incorporation, it is highly recommended to perform a second coupling.

  • Repeat steps 3.1-3.4 with a fresh solution of activated Fmoc-N-Et-Phe(4-Me)-OH.

  • After the second coupling, drain the solution and proceed to the washing step.

Coupling_Mechanism cluster_0 Reactants cluster_1 Activation cluster_2 Coupling Resin Resin-NH-Peptide Product Resin-N(Peptide)-CO-N(Et)-Phe(4-Me)-Fmoc Resin->Product React to Form Peptide Bond AA Fmoc-N(Et)-Phe(4-Me)-COOH + HATU + DIEA ActiveEster Fmoc-N(Et)-Phe(4-Me)-OAt (Highly Reactive Ester) AA->ActiveEster Forms ActiveEster->Product React to Form Peptide Bond

Caption: Activation of the N-ethylated amino acid with HATU is key to the coupling reaction.

Step 4: Washing

  • After the final coupling step, wash the resin extensively to remove any unreacted reagents and byproducts.

  • Perform the following wash cycle: DMF (x3), DCM (x3), DMF (x3). Each wash should be for at least 1 minute with agitation.

Step 5: Chain Elongation

  • To add the next amino acid, return to Step 2 (Fmoc Deprotection) and proceed with the appropriate standard amino acid coupling protocol (e.g., 45-60 minute coupling time is usually sufficient for non-hindered residues).

Final Cleavage and Peptide Isolation

Once the synthesis is complete, the final N-terminal Fmoc group must be removed (repeat Step 2). The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Expertise Note: While standard TFA cleavage is generally effective, some N-alkylated peptide bonds can exhibit lability towards strong acid.[12] It is advisable to use the minimum cleavage time necessary and to include scavengers to quench reactive cations generated from protecting groups.

Component Reagent K (%) Standard 95:2.5:2.5 (%) Function
Trifluoroacetic Acid (TFA)82.595.0Cleavage agent, removes protecting groups
Water (H₂O)5.02.5Cation scavenger, aids solubility
Phenol5.0-Cation scavenger
Thioanisole5.0-Cation scavenger (especially for Arg, Met)
1,2-Ethanedithiol (EDT)2.5-Cation scavenger (especially for Trp, Cys)
Triisopropylsilane (TIS)-2.5Potent cation scavenger

Table 3: Common Cleavage Cocktails. Reagent K is for complex peptides; the standard cocktail is often sufficient.

Cleavage Protocol:

  • Wash the dried peptide-resin with DCM and dry it thoroughly under vacuum for at least 4 hours.

  • Add the chosen cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.[10]

  • Centrifuge the mixture, decant the ether, and repeat the ether wash to remove residual scavengers.

  • Dry the resulting white peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.

References

  • Peptide Synthesis - Bio-protocol. Available at: [Link]

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP) - Molecules. Available at: [Link]

  • Methods for Removing the Fmoc Group - Methods in Molecular Biology. Available at: [Link]

  • Manual Solid Phase Peptide Synthesis Protocol - The Werner Lab. Available at: [Link]

  • Peptide Synthesis for Beginners - American Peptide Society. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection - GenScript. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E - Asian Journal of Chemistry. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - Molecules. Available at: [Link]

  • Methods for Removing the Fmoc Group - ResearchGate. Available at: [Link]

  • Fmoc-Phe(4-Me)-OH [199006-54-7] - Aapptec Peptides. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchGate. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - Nowick Lab, UC Irvine. Available at: [Link]

  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - ChemBioChem. Available at: [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids - Pharmaceutical and Biomedical Research. Available at: [Link]

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks - Journal of Combinatorial Chemistry. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis - DU Chem. Available at: [Link]

  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine - Polymer Chemistry. Available at: [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides - ChemRxiv. Available at: [Link]

  • Peptide Synthesis - Aapptec. Available at: [Link]

  • Cleavage of synthetic peptides - Google Patents.
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - Molecules. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Lability of N-alkylated peptides towards TFA cleavage - Journal of Peptide Science. Available at: [Link]

Sources

Application

Fmoc-N-Et-Phe(4-Me)-OH incorporation in constrained peptides

Application Note: Strategic Incorporation of Fmoc-N-Et-Phe(4-Me)-OH in Constrained Peptidomimetics Executive Summary The development of constrained peptides—such as macrocycles, stapled peptides, and protein-protein inte...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Fmoc-N-Et-Phe(4-Me)-OH in Constrained Peptidomimetics

Executive Summary

The development of constrained peptides—such as macrocycles, stapled peptides, and protein-protein interaction (PPI) inhibitors—relies heavily on the introduction of non-natural amino acids to dictate backbone geometry and enhance proteolytic stability. Fmoc-N-Et-Phe(4-Me)-OH is a highly specialized building block that introduces a dual constraint: an N-ethyl group that restricts backbone


 and 

dihedral angles, and a para-methylated phenyl ring that increases lipophilicity and modulates side-chain rotameric states[1].

However, incorporating N-alkylated, sterically hindered amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents severe thermodynamic and kinetic challenges. This application note details the mechanistic rationale and self-validating experimental protocols required to successfully couple Fmoc-N-Et-Phe(4-Me)-OH, and more critically, to acylate its resulting secondary amine.

Mechanistic Challenges & Reagent Selection

The incorporation of Fmoc-N-Et-Phe(4-Me)-OH involves two distinct coupling events, each with its own kinetic barriers:

Challenge 1: Acylating a Primary Amine with a Bulky Building Block Coupling Fmoc-N-Et-Phe(4-Me)-OH onto the free primary amine of the resin-bound peptide is hindered by the bulk of the N-ethyl group and the 4-methylphenylalanine side chain. To overcome this, the DIC/OxymaPure system is highly recommended. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) reacts with the O-acylurea intermediate formed by DIC to generate a highly reactive ester. This intermediate effectively suppresses racemization and drives the acylation of the primary amine to completion without the explosive risks associated with HOBt[2].

Challenge 2: Acylating the N-Ethyl Secondary Amine (The Bottleneck) Once Fmoc-N-Et-Phe(4-Me)-OH is successfully coupled and Fmoc-deprotected, the resulting N-ethyl secondary amine is both sterically shielded and electronically deactivated (less nucleophilic). Standard uronium reagents like HATU/DIPEA often result in incomplete couplings, sequence deletions, or significant epimerization due to the slow reaction rates under basic conditions[3].

To force this reaction, the in situ generation of an amino acid chloride is required. Bis(trichloromethyl)carbonate (BTC) , also known as triphosgene, is the most efficient reagent for this step. BTC converts the incoming Fmoc-amino acid into an acid chloride—the most reactive acylating species available. This reaction must be performed in THF using sym-collidine as a non-nucleophilic base. Solvents like DMF or NMP must be strictly avoided, as they react with BTC to form Vilsmeier-Haack intermediates that block peptide elongation[4].

Table 1: Comparison of Coupling Reagents for Acylating N-Ethyl Amines
Reagent SystemActive IntermediateTypical Yield (1h)Racemization RiskMechanistic Notes
HATU / DIPEA / DMF O-At ester20 - 40%Medium-HighSlow kinetics on secondary amines lead to base-catalyzed epimerization[3].
DIC / Oxyma / DMF Oxyma ester30 - 50%LowExcellent for primary amines, but struggles against extreme steric clash[2].
BTC / Collidine / THF Acid Chloride> 85%Low-MediumHighly reactive. Requires THF (DMF reacts with BTC). Generates phosgene in situ[4].

Workflow Visualization

The following workflow outlines the divergent chemical strategies required during the SPPS cycle when encountering an N-ethylated residue.

G N1 Peptide-Resin (Primary Amine) N2 Coupling 1: Fmoc-N-Et-Phe(4-Me)-OH (DIC / OxymaPure / DMF) N1->N2 N3 Fmoc Deprotection (20% Piperidine / DMF) N2->N3 Kaiser Test (-) N4 Peptide-Resin (Secondary N-Ethyl Amine) N3->N4 N5 Coupling 2: Next Fmoc-AA-OH (BTC / sym-Collidine / THF) N4->N5 Chloranil Test (+) N6 Elongated Constrained Peptide N5->N6 Microcleavage LC-MS

Workflow for SPPS incorporation of Fmoc-N-Et-Phe(4-Me)-OH and subsequent hindered acylation.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. Because standard colorimetric assays (like the Kaiser test) yield false negatives for secondary amines, orthogonal validation steps (Chloranil testing and LC-MS microcleavages) are embedded directly into the workflow.

Protocol A: Coupling Fmoc-N-Et-Phe(4-Me)-OH to the Peptide Chain

Objective: Efficiently acylate the terminal primary amine with the bulky N-ethylated building block.

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide or Wang, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve Fmoc-N-Et-Phe(4-Me)-OH (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in 2 mL of DMF. Add DIC (0.4 mmol, 4 eq.). Stir for 3 minutes to pre-activate the ester[2].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. (If available, microwave assistance at 75°C for 15 minutes can be utilized).

  • Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test. A successful coupling will yield a yellow/colorless (negative) result, confirming the consumption of primary amines.

Protocol B: Acylating the N-Ethyl Secondary Amine (BTC Method)

Objective: Couple the subsequent amino acid onto the sterically hindered N-ethyl amine. Safety Warning: BTC generates phosgene gas. This protocol MUST be performed in a well-ventilated fume hood.

  • Fmoc Deprotection: Treat the Fmoc-N-Et-Phe(4-Me)-peptidyl-resin with 20% piperidine in DMF (2 × 10 min).

  • Solvent Exchange (Critical): Wash the resin with DMF (3 × 1 min), followed by anhydrous THF (5 × 1 min). Causality: Residual DMF will react with BTC to form formylating agents, terminating the peptide chain[4].

  • Validation (Chloranil Test): Perform a Chloranil test on a few resin beads. A successful Fmoc deprotection of an N-alkylated amine will yield a blue/green (positive) result. (The Kaiser test will not work here).

  • Activation (In Situ Acid Chloride):

    • Dissolve the next Fmoc-amino acid (0.5 mmol, 5 eq.) in 2 mL anhydrous THF.

    • Add BTC (0.165 mmol, 1.65 eq. Note: 1 mole of BTC yields 3 moles of phosgene).

    • Add sym-collidine (1.4 mmol, 14 eq.). Causality: sym-collidine is a non-nucleophilic base that neutralizes the HCl generated without causing base-catalyzed racemization of the acid chloride[4].

  • Coupling: Immediately add the activation mixture to the THF-swelled resin. Agitate for 2 hours at room temperature.

  • Post-Coupling Wash & Validation: Wash the resin extensively with THF, then DCM, then DMF.

    • Perform a second Chloranil test. It should now be colorless/yellow (negative).

    • Definitive Validation: Perform a microcleavage (TFA/TIS/H2O 95:2.5:2.5) on 1 mg of resin for 1 hour. Analyze via LC-MS to confirm the mass shift corresponding to the successful addition of the next amino acid.

References

  • Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides National Center for Biotechnology Information (PMC) URL:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Peptide Chemistry URL: [Link]

  • Epimerisation in Peptide Synthesis National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-N-Et-Phe(4-Me)-OH in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the SPPS Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges associated with Fmoc-N-Et-Phe(4-Me)-OH .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SPPS Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges associated with Fmoc-N-Et-Phe(4-Me)-OH .

Incorporating N-alkylated, side-chain-modified amino acids introduces severe steric hindrance and alters the fundamental thermodynamics of the peptide backbone. This guide breaks down the causality behind common synthetic failures—such as diketopiperazine (DKP) formation, epimerization, and incomplete acylation—and provides field-proven, self-validating protocols to ensure the integrity of your drug development workflows.

Part 1: Mechanistic Overview & FAQs

FAQ 1: Why am I losing my peptide from the resin immediately after coupling Fmoc-N-Et-Phe(4-Me)-OH?

The Causality: You are likely experiencing Diketopiperazine (DKP) formation . This is a notorious side reaction that occurs at the dipeptide stage of SPPS[1]. Standard primary peptide bonds heavily favor the trans conformation. However, the presence of the N-ethyl group on the phenylalanine residue reduces the energy barrier between cis and trans states, strongly driving the backbone into a cis-amide conformation[2].

When the Fmoc group is removed from the N-Et-Phe(4-Me) residue, the newly exposed secondary amine is brought into direct spatial proximity with the C-terminal ester or amide bond linking the dipeptide to the resin. This triggers a rapid intramolecular aminolysis, cleaving a 6-membered DKP ring off the resin and terminating your synthesis[3].

The Solution:

  • Resin Choice: Always use a highly sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin , for sequences containing N-alkyl amino acids near the C-terminus. The massive bulk of the trityl linker physically blocks the nucleophilic attack required for DKP formation[2].

  • Rapid Deprotection: Minimize the time the dipeptide spends in 20% piperidine.

FAQ 2: Why is the coupling of the next amino acid onto the N-Et-Phe(4-Me) residue failing or showing massive deletion sequences?

The Causality: Secondary amines are inherently poor nucleophiles compared to primary amines[4]. This is compounded by extreme steric shielding: the N-ethyl group blocks the approach of the incoming activated ester, and the 4-methyl substitution on the phenyl ring further restricts the rotational freedom of the backbone. Standard coupling reagents (e.g., HBTU, PyBOP) simply lack the reactivity required to overcome this activation energy barrier[5].

The Solution: You must use highly reactive uronium/aminium salts like HATU or COMU , which generate highly active OAt/Oxyma esters[5]. Furthermore, elevating the reaction temperature (e.g., 50°C conventional heating or 75°C microwave assistance) is often mandatory to provide the kinetic energy needed to overcome the steric clash.

FAQ 3: Why am I seeing diastereomeric impurities (epimerization) when using Fmoc-N-Et-Phe(4-Me)-OH?

The Causality: Because the acylation of (and by) sterically hindered N-alkyl amino acids is kinetically slow, the activated carboxylic acid intermediate suffers from a prolonged lifespan in the reaction mixture[4]. If strong bases like N,N-Diisopropylethylamine (DIPEA) are present during this extended window, the activated intermediate undergoes base-catalyzed direct enolization or cyclizes into an oxazolone[3]. Both pathways lead to the racemization of the alpha-carbon.

The Solution: Shift to a base-free coupling environment when activating the N-Et-Phe(4-Me) residue. The DIC/OxymaPure system is the gold standard here, as it maintains a neutral-to-mildly acidic environment, providing excellent coupling efficiency while suppressing base-catalyzed epimerization[6][7].

Part 2: Visualizing the Side Reactions

DKP_Pathway A Dipeptide-Resin (Fmoc-N-Et-Phe(4-Me)-Xaa-Resin) B Fmoc Deprotection (20% Piperidine) A->B C Free Secondary Amine (N-Terminal) B->C D cis-Amide Conformation (Favored by N-Alkyl Group) C->D Steric driving force E Intramolecular Aminolysis (Nucleophilic Attack) D->E Proximity to C-terminus F Diketopiperazine (DKP) + Cleaved Resin E->F Chain loss

Mechanism of Diketopiperazine (DKP) formation driven by N-alkyl cis-amide conformation.

Epimerization_Pathway A Activated Fmoc-N-Et-Phe(4-Me)-OH B Steric Hindrance (Slow Acylation) A->B C Prolonged Lifetime of Activated Ester B->C D Base-Catalyzed Direct Enolization C->D Excess Base (e.g., DIPEA) E Oxazolone Formation (Backbone Attack) C->E Carboxyl Activation F Epimerized/Racemized Peptide Product D->F E->F

Epimerization pathways during the prolonged activation of sterically hindered amino acids.

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Reagent Efficacy for N-Alkyl Amino Acid Couplings

Summary of coupling reagent performance when dealing with secondary amines and high steric bulk.

Coupling ReagentBase RequirementEfficacy for Secondary AminesEpimerization Risk
HBTU / TBTU DIPEA / NMMLowModerate
PyBOP DIPEALow to ModerateModerate
HATU / HOAt DIPEA / sym-collidineHighHigh (if over-activated)
COMU DIPEAHighLow to Moderate
DIC / OxymaPure None (Base-free)Moderate to HighVery Low
Table 2: Rapid Troubleshooting Matrix
SymptomPrimary CauseRecommended Solution
Complete loss of peptide at dipeptide stage DKP formation due to cis-amide conformation.Use 2-CTC resin; avoid prolonged Fmoc deprotection steps.
Deletion sequences (missing the AA after N-Et-Phe) Steric hindrance of the secondary amine preventing acylation.Use HATU or COMU; elevate temperature to 50-75°C; perform double couplings.
Diastereomeric impurities (Epimerization) Prolonged activation / Excess base causing enolization.Switch to DIC/OxymaPure for coupling the N-alkyl amino acid itself.
False-negative colorimetric tests Ninhydrin (Kaiser) test cannot detect secondary amines.Use the Chloranil test to accurately monitor the deprotection of N-Et-Phe.

Part 4: Step-by-Step Optimized Experimental Protocols

To ensure a self-validating system, you must decouple the methodology into two distinct phases: attaching the modified amino acid, and then building upon it.

Protocol A: Coupling Fmoc-N-Et-Phe(4-Me)-OH onto the Peptide Chain

Objective: Achieve high yield while strictly preventing the epimerization of the N-Et-Phe(4-Me) residue.

  • Preparation: Weigh 3.0 equivalents (relative to resin loading) of Fmoc-N-Et-Phe(4-Me)-OH and 3.0 equivalents of OxymaPure.

  • Dissolution: Dissolve the solids in a minimum volume of anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Stir for 2 minutes at room temperature to form the active ester. Note: Do not add any base (e.g., DIPEA) to this mixture[7].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation: Drain and wash the resin (DMF 5x, DCM 3x). Perform a standard Kaiser test. A clear/yellow bead indicates successful coupling onto the primary amine of the growing chain.

Protocol B: Coupling the Next Amino Acid onto Fmoc-N-Et-Phe(4-Me)-OH

Objective: Overcome the massive steric hindrance of the secondary amine without epimerizing the incoming amino acid.

  • Deprotection: Treat the resin with 20% Piperidine in DMF for exactly 2 x 5 minutes. Do not exceed this time to minimize DKP risk if at the dipeptide stage.

  • Deprotection Validation: Wash the resin thoroughly. Perform a Chloranil test (not a Kaiser test, as Kaiser fails on secondary amines). A dark green/blue bead confirms the presence of the free secondary amine.

  • Pre-Activation: Weigh 4.0 equivalents of the next Fmoc-Amino Acid and 3.9 equivalents of HATU . Dissolve in DMF. Add 8.0 equivalents of sym-collidine (preferred over DIPEA to reduce epimerization of the incoming residue)[5]. Activate for exactly 1 minute.

  • Heated Coupling: Add the mixture to the resin. Heat the reaction to 50°C (conventional) or 75°C (microwave) and agitate for 1 hour.

  • Double Coupling: Drain the reaction block and immediately repeat Steps 3 and 4 with fresh reagents to ensure complete acylation.

  • Final Validation: Wash the resin and perform a Chloranil test. A colorless/yellow bead confirms the successful acylation of the secondary amine.

References

  • Source: The Journal of Organic Chemistry (acs.org)
  • Source: Bachem (bachem.com)
  • Source: Chemical Reviews (uniurb.it)
  • Source: PMC / NIH (nih.gov)
  • Source: Chemistry Methods (scribd.com)
  • Source: Open Research Repository (anu.edu.au)
  • Source: Google Patents (google.com)

Sources

Optimization

Optimizing coupling times for Fmoc-N-Et-Phe(4-Me)-OH

Welcome to the Technical Support Center. As a Senior Application Scientist in solid-phase peptide synthesis (SPPS), I have designed this guide to address the specific thermodynamic and kinetic barriers you will encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in solid-phase peptide synthesis (SPPS), I have designed this guide to address the specific thermodynamic and kinetic barriers you will encounter when working with Fmoc-N-Et-Phe(4-Me)-OH .

Incorporating sterically hindered, N-alkylated amino acid derivatives requires a departure from standard SPPS protocols. The combination of an N-ethyl group and a bulky para-methylphenylalanine side chain introduces severe steric clashes, reduces amine nucleophilicity, and drastically increases the risk of side reactions. This guide provides field-proven, self-validating methodologies to ensure high-yield, epimerization-free couplings.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my coupling efficiency so low when attaching Fmoc-N-Et-Phe(4-Me)-OH to the growing peptide chain? The Causality: The difficulty here lies in the steric bulk of the activated Fmoc-N-Et-Phe(4-Me)-OH ester. Standard coupling reagents like HBTU or HATU create large, bulky intermediate esters (e.g., OBt or OAt esters). When these bulky electrophiles attempt to react with the resin-bound primary amine, the transition state is sterically penalized. The Solution: Transition to DIC/Oxyma Pure combined with Microwave-Assisted SPPS (MW-SPPS). Oxyma Pure forms a highly reactive, less sterically hindered ester compared to traditional triazoles, and exhibits superior diffusion into the polymer matrix 1. Applying microwave irradiation (75 °C) provides the kinetic energy necessary to overcome the activation barrier, reducing coupling times from hours to minutes 2.

Q2: I successfully coupled Fmoc-N-Et-Phe(4-Me)-OH, but the next amino acid fails to attach. Why? The Causality: Once the Fmoc group is removed from N-Et-Phe(4-Me)-OH, you are left with a secondary amine. The N-ethyl group restricts the rotational freedom around the C-alpha and blocks the approach angle for the incoming activated amino acid. The amine is simply too hindered to attack standard activated esters. The Solution: You must bypass bulky active esters entirely and use an in situ acid chloride. By utilizing bis(trichloromethyl)carbonate (BTC, triphosgene) , the incoming Fmoc-amino acid is converted into an acid chloride 3. Acid chlorides are highly electrophilic and possess minimal steric bulk, allowing them to acylate hindered secondary amines with near-quantitative yields without racemization.

Q3: My peptide synthesis failed completely after deprotecting the Fmoc group from N-Et-Phe(4-Me)-OH at the dipeptide stage. What happened? The Causality: You have fallen victim to Diketopiperazine (DKP) formation . N-alkylated amino acids thermodynamically favor the cis-amide bond conformation. If N-Et-Phe(4-Me)-OH is the second residue on your resin, removing its Fmoc group brings the free secondary amine into perfect proximity to attack the C-terminal ester linkage connecting your peptide to the resin. This intramolecular attack cleaves the dipeptide off the resin entirely 1. The Solution: If this residue must be at position 2, synthesize the peptide on a highly sterically hindered resin (e.g., 2-Chlorotrityl chloride resin) to block the intramolecular attack, and use highly accelerated deprotection/coupling cycles to trap the amine before DKP can form.

Section 2: Visual Workflows & Mechanistic Pathways

Workflow N1 Target: Fmoc-N-Et-Phe(4-Me)-OH N2 Position in Sequence? N1->N2 N3 C-Terminal Dipeptide (High DKP Risk) N2->N3 2nd Residue N4 Mid-Sequence (Aggregation Risk) N2->N4 >2nd Residue N5 Use 2-CTC Resin + Short Deprotection N3->N5 N6 Use PEG Resin + Chaotropic Salts N4->N6 N7 Coupling Method: DIC/Oxyma Pure N5->N7 N6->N7 N8 Microwave SPPS (75°C, 15 min) N7->N8 N9 Acylation of N-Ethyl Amine (Next Cycle) N8->N9 N10 In Situ Acid Chloride (BTC / Triphosgene) N9->N10

Figure 1: Decision matrix and optimized workflow for the solid-phase synthesis of N-ethylated peptides.

Mechanism A Resin-AA1-N(Et)-Phe(4-Me)-Fmoc B Fmoc Deprotection (20% Piperidine) A->B C Free Secondary Amine Resin-AA1-N(Et)-Phe(4-Me)-NH2 B->C D Side Reaction: Intramolecular Attack C->D Slow acylation F Desired Pathway: Rapid Acylation (BTC) C->F Optimized conditions E Diketopiperazine (DKP) + Cleaved Chain D->E G Elongated Peptide: Resin-AA1-N(Et)-Phe(4-Me)-AA3 F->G

Figure 2: Competing pathways of Diketopiperazine (DKP) formation versus successful chain elongation.

Section 3: Quantitative Data & Reagent Selection

To standardize your approach, refer to the following empirically validated parameters for handling N-ethylated, sterically hindered amino acids 4.

Coupling PhaseRecommended ReagentsActivation MethodTemperatureTimeExpected Yield
Attaching Fmoc-N-Et-Phe(4-Me)-OH DIC / Oxyma PureActive Ester75 °C (Microwave)15 min> 95%
Attaching Fmoc-N-Et-Phe(4-Me)-OH HATU / DIPEAUronium25 °C (Room Temp)120 min (Double)~ 80%
Coupling Next AA onto N-Et Amine BTC / 2,4,6-CollidineAcid Chloride25 °C (Room Temp)45 min> 90%
Coupling Next AA onto N-Et Amine COMU / DIPEAUronium75 °C (Microwave)20 min~ 85%

Section 4: Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Coupling of Fmoc-N-Et-Phe(4-Me)-OH

This protocol utilizes DIC/Oxyma Pure to drive the acylation of the primary amine on the resin.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Reagent Preparation: In a separate vial, dissolve Fmoc-N-Et-Phe(4-Me)-OH (0.5 mmol, 5 equiv.) and Oxyma Pure (0.5 mmol, 5 equiv.) in 2 mL of DMF.

  • Activation: Add DIC (0.5 mmol, 5 equiv.) to the vial. Stir for 2 minutes at room temperature to form the active ester.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a peptide microwave synthesizer at 75 °C for 15 minutes. (Note: Do not exceed 75 °C to prevent premature Fmoc cleavage and subsequent DKP formation).

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min). Perform a Kaiser test to confirm primary amine acylation.

Protocol B: BTC-Mediated Coupling of the Subsequent Amino Acid

This protocol generates an in situ acid chloride to overcome the extreme steric hindrance of the N-ethyl secondary amine.

  • Fmoc Deprotection: Treat the Fmoc-N-Et-Phe(4-Me)-OH-resin with 20% piperidine in DMF (1 × 1 min, 1 × 5 min). Crucial: Proceed immediately to the next step to prevent DKP formation. Wash with DMF (3x) and dry THF (3x).

  • Reagent Preparation: In a dry vial under inert atmosphere, dissolve the next Fmoc-amino acid (0.5 mmol, 5 equiv.) and BTC (triphosgene) (0.165 mmol, 1.65 equiv. of phosgene equivalents) in 2 mL of dry THF.

  • Activation (Fume Hood Required): Add 2,4,6-collidine (1.4 mmol, 14 equiv.) to the vial. A white precipitate will form immediately, indicating the generation of the amino acid chloride.

  • Coupling: Transfer the suspension directly to the resin. Agitate at room temperature for 45 minutes.

  • Washing: Drain and wash the resin with THF (3 × 1 min) and DMF (5 × 1 min). Perform a Chloranil test (Kaiser test is ineffective for secondary amines) to verify coupling completion.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Microwave heating in solid-phase peptide synthesis Source: Luxembourg Bio Technologies / Chemical Society Reviews URL
  • Source: Tetrahedron Letters (ResearchGate)
  • Source: Green Chemistry (RSC Publishing)

Sources

Troubleshooting

Identifying and minimizing deletion sequences with Fmoc-N-Et-Phe(4-Me)-OH

A Guide to Identifying and Minimizing Deletion Sequences in Solid-Phase Peptide Synthesis Welcome to the technical support center for scientists and researchers utilizing Fmoc-N-Et-Phe(4-Me)-OH in their solid-phase pepti...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Minimizing Deletion Sequences in Solid-Phase Peptide Synthesis

Welcome to the technical support center for scientists and researchers utilizing Fmoc-N-Et-Phe(4-Me)-OH in their solid-phase peptide synthesis (SPPS) workflows. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges associated with this sterically hindered, N-alkylated amino acid derivative. Our goal is to equip you with the knowledge to proactively minimize the formation of deletion sequences and ensure the successful synthesis of your target peptide.

Introduction: The Challenge of N-Alkylated Amino Acids

N-alkylated amino acids, such as Fmoc-N-Et-Phe(4-Me)-OH, are valuable building blocks in peptide chemistry. They can enhance the metabolic stability and conformational properties of peptides, making them attractive for drug development.[1][2] However, the ethyl group on the amide nitrogen introduces significant steric hindrance. This bulkiness can obstruct the approach of an activated carboxyl group, leading to slower reaction kinetics and incomplete coupling reactions.[3] The primary consequence of incomplete coupling is the formation of deletion sequences, where the intended amino acid is missing from the final peptide. These impurities can be difficult to separate from the desired product, reducing the overall yield and purity of the synthesis.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of a difficult coupling reaction involving Fmoc-N-Et-Phe(4-Me)-OH?

A1: Several signs can point to inefficient coupling:

  • Positive Colorimetric Tests: A positive result (e.g., a blue color with the Kaiser test) after the coupling step indicates the presence of unreacted free amines on the resin.[3][6]

  • Low Final Peptide Yield: A significantly lower than expected yield of the purified peptide is a strong indicator of synthetic problems.[3]

  • Presence of Deletion Sequences in Mass Spectrometry (MS): Analysis of the crude peptide product by MS will reveal peaks corresponding to peptides missing the Fmoc-N-Et-Phe(4-Me)-OH residue or the subsequent amino acid.[3][7]

  • Multiple Peaks in High-Performance Liquid Chromatography (HPLC): The HPLC profile of the crude product will show multiple peaks, representing the target peptide, deletion sequences, and other byproducts.[3][8]

Q2: Which coupling reagents are most effective for incorporating Fmoc-N-Et-Phe(4-Me)-OH?

A2: Due to the steric hindrance, high-activity coupling reagents are essential. Standard reagents like HBTU and TBTU may be less effective.[3] The recommended choices include:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for faster reaction times and reduced risk of epimerization.[3][9]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers higher reactivity compared to HBTU.[10][11]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient and safer alternative to HOBt or HOAt-based reagents.[9][10]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another powerful reagent for hindered couplings.[10][12]

Q3: Can I simply extend the coupling time to overcome the steric hindrance?

A3: While extending the coupling time (e.g., from 1-2 hours to overnight) can improve the outcome for difficult couplings, it may not be sufficient on its own for highly hindered residues like Fmoc-N-Et-Phe(4-Me)-OH.[11] A more robust strategy often involves a combination of optimized reagents, double coupling, and potentially elevated temperatures.

Q4: What is "capping," and how does it help minimize deletion sequences?

A4: Capping is a critical step in SPPS that involves permanently blocking any unreacted amino groups on the resin after a coupling reaction.[13][14] This is typically done by acetylation with acetic anhydride.[4] By capping these unreacted sites, you prevent them from participating in subsequent coupling cycles. This effectively terminates the growth of incomplete peptide chains, which would otherwise result in deletion sequences that are often difficult to separate from the full-length product.[5][6]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to deletion sequences when using Fmoc-N-Et-Phe(4-Me)-OH.

Problem 1: Identification of Deletion Sequences

Symptoms:

  • Mass spectrometry (MS) analysis of the crude peptide shows a mass corresponding to the target peptide minus the mass of the N-alkylated amino acid or the subsequent residue.[7]

  • HPLC analysis reveals a significant peak eluting close to the main product peak, which is later identified as a deletion sequence.[8]

Root Cause Analysis and Solutions:

The primary cause is incomplete coupling of either the Fmoc-N-Et-Phe(4-Me)-OH itself or the subsequent amino acid onto the sterically hindered N-ethylated amine.

Deletion_Sequence_Formation Start Start of Coupling Cycle Fmoc_Deprotection Fmoc Deprotection (Free Amine Exposed) Start->Fmoc_Deprotection Coupling Coupling with Fmoc-N-Et-Phe(4-Me)-OH Fmoc_Deprotection->Coupling Incomplete_Coupling Incomplete Coupling (Steric Hindrance) Coupling->Incomplete_Coupling Low Efficiency Complete_Coupling Complete Coupling Coupling->Complete_Coupling High Efficiency Capping Capping Step (Acetylation) Incomplete_Coupling->Capping Mitigation Strategy Next_Cycle_Deletion Next Coupling Cycle (Deletion Sequence Forms) Incomplete_Coupling->Next_Cycle_Deletion No Capping Next_Cycle_Correct Next Coupling Cycle (Correct Sequence) Complete_Coupling->Next_Cycle_Correct Blocked_Chain Terminated Chain (Acetylated) Capping->Blocked_Chain

Caption: Workflow illustrating the formation of deletion sequences and the role of capping.

Problem 2: Minimizing Deletion Sequences During Synthesis

Strategy 1: Optimize Coupling Conditions

  • Choice of Coupling Reagent: As detailed in the FAQs, utilizing a high-activity coupling reagent is paramount. For extremely difficult couplings, consider converting the amino acid to its acyl fluoride.[11]

  • Double Coupling: If a single coupling is insufficient, a second coupling with a fresh solution of the activated amino acid should be performed.[11][15] This ensures a higher probability of driving the reaction to completion.

  • Solvent Selection: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties, which can help reduce peptide aggregation.[11] For challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[11]

  • Temperature: Gently increasing the reaction temperature can improve coupling efficiency, but must be balanced against the risk of racemization.[13] Microwave-assisted peptide synthesis can be a highly effective method for difficult couplings.[11]

Coupling Reagent ClassExample(s)ReactivityNotes
Carbodiimides DCC, DICLow-ModerateGenerally insufficient for sterically hindered couplings.[11][12]
Aminium/Uronium Salts HBTU, TBTUModerateOften less effective for N-methylated amino acids.[3]
Aminium/Uronium Salts HATU, HCTUHighRecommended for sterically hindered residues.[3][10]
Phosphonium Salts PyBOP, PyAOPHighVery effective for difficult couplings.[10][12]
Oxyma-based Reagents COMU, PyOximHighSafer and highly efficient alternatives.[9][10]

Strategy 2: Implement a Capping Protocol

A capping step should be considered a standard procedure after coupling a sterically hindered amino acid like Fmoc-N-Et-Phe(4-Me)-OH, especially if monitoring indicates incomplete reaction.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-N-Et-Phe(4-Me)-OH using HATU
  • First Coupling:

    • Following the standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate Fmoc-N-Et-Phe(4-Me)-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow for a brief pre-activation period of 1-5 minutes.[11]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[3]

    • Take a small sample of resin for a colorimetric test (e.g., Kaiser test).

    • Wash the resin with DMF.

  • Second Coupling:

    • If the colorimetric test is positive, repeat the coupling step with a fresh solution of the activated amino acid.

    • Agitate for another 1-2 hours.

    • Wash the resin thoroughly with DMF and then DCM to prepare for the next cycle.[3]

Protocol 2: Acetic Anhydride Capping
  • Resin Preparation: After the coupling step (and any subsequent washes), wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).[4]

  • Capping Solution Preparation: Prepare the capping solution fresh. A common formulation is a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF. For example, use 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the resin's substitution.[4][6]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[6]

  • Washing: Filter the resin and wash it thoroughly with DMF (3-5 times) to remove excess capping reagents and by-products.[4]

  • Verification: Perform a Kaiser test to confirm the absence of free primary amines. The result should be negative (e.g., yellow). If positive, the capping step should be repeated.[4][6]

Troubleshooting_Workflow Start Deletion Sequence Suspected (MS/HPLC Data) Check_Coupling_Protocol Review Coupling Protocol Start->Check_Coupling_Protocol Inadequate_Reagent Inadequate Coupling Reagent? Check_Coupling_Protocol->Inadequate_Reagent Insufficient_Time Insufficient Coupling Time/Repetitions? Inadequate_Reagent->Insufficient_Time No Upgrade_Reagent Upgrade to HATU, HCTU, or COMU Inadequate_Reagent->Upgrade_Reagent Yes Implement_Capping Implement Capping Protocol? Insufficient_Time->Implement_Capping No Double_Couple Implement Double Coupling Insufficient_Time->Double_Couple Yes Perform_Capping Perform Acetic Anhydride Capping Implement_Capping->Perform_Capping Yes Re_Analyze Re-synthesize and Analyze (MS/HPLC) Implement_Capping->Re_Analyze No Upgrade_Reagent->Insufficient_Time Double_Couple->Implement_Capping Perform_Capping->Re_Analyze Success Deletion Minimized Re_Analyze->Success

Caption: A logical workflow for troubleshooting deletion sequences.

References

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Chemistry Stack Exchange. (2015, October 31). Why does capping after each coupling in Solid phase peptide synthesis improve the results?[Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping. [Link]

  • Google Patents. US11028123B2 - Capping of unprotected amino groups during peptide synthesis.
  • PubMed. Mass spectrometric evaluation of synthetic peptides for deletions and insertions. [Link]

  • PMC. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. [Link]

  • ResearchGate. (2025, August 7). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A | Request PDF. [Link]

  • Aapptec Peptides. Fmoc-Phe(4-Me)-OH [199006-54-7]. [Link]

  • Creative Biostructure. Peptide Sequencing: Principles, Techniques, and Research Applications. [Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • CordenPharma. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Nowick Laboratory. (Version 1.7.2). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • PubMed - NIH. (2011, February 9). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. [Link]

  • PMC. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. [Link]

  • PMC. (2025, May 7). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. [Link]

  • MDPI. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). [Link]

  • PubMed. Fmoc Solid-Phase Peptide Synthesis. [Link]

  • Rapid Novor. (2021, August 17). How to Determine Peptide Sequences. [Link]

  • Agilent. (2024, May). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • Synpeptide. How to Optimize Peptide Synthesis?. [Link]

  • Google Patents. (2009, October 22).

Sources

Optimization

Mass spectrometry analysis of peptides with Fmoc-N-Et-Phe(4-Me)-OH

Welcome to the Application Scientist Technical Support Center . This guide is engineered for researchers and drug development professionals working with non-canonical, highly modified peptides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center . This guide is engineered for researchers and drug development professionals working with non-canonical, highly modified peptides. Specifically, it addresses the unique chemical and analytical challenges associated with the synthesis, ionization, and mass spectrometry (MS) fragmentation of peptides incorporating Fmoc-N-Et-Phe(4-Me)-OH (N-ethyl, 4-methyl phenylalanine).

Part 1: Quantitative Data & Informatics Configuration

Before troubleshooting wet-lab or instrument issues, ensure your search engines (e.g., Mascot, MaxQuant, Byonic) are correctly configured to recognize the mass shift introduced by the N-Et-Phe(4-Me) residue.

Table 1: Mass Spectrometry Parameters for N-Et-Phe(4-Me)

ParameterValueCausality / Analytical Note
Unmodified Phe Residue Mass 147.0684 DaStandard reference mass for canonical phenylalanine.
N-Et-Phe(4-Me) Residue Mass 189.1154 DaCombined mass of the phenyl ring methylation and amine ethylation.
Net Mass Shift (ΔM) +42.0470 Da Critical: Input this exact value as a custom modification on Phe in your MS/MS search engine.
Diagnostic Immonium Ion m/z 162.128Use this low-mass reporter ion to validate the presence of the residue in HCD/CID spectra.
Fmoc-Protected Precursor 413.1984 DaUsed for monitoring intact building blocks during synthesis quality control.

Part 2: Sample Preparation & Cleavage Artifacts

FAQ: Why do my LC-MS results show truncated peptides cleaved specifically at the N-Et-Phe(4-Me) residue?

Mechanism: This is a well-documented chemical artifact, not an MS fragmentation error. Peptides containing N-alkylated amides are highly susceptible to acid-catalyzed hydrolysis during standard Trifluoroacetic Acid (TFA) cleavage from the solid-phase resin. The N-ethyl group sterically and electronically favors the formation of an oxazolone-like intermediate under strongly acidic conditions, which leads to the equilibration of the chiral center and subsequent cleavage of the peptide backbone at the modification site[1]().

Self-Validating Protocol: Time-Course Optimized TFA Cleavage To prevent acidolysis while ensuring complete removal of side-chain protecting groups, you must establish a kinetic intersection point.

  • Prepare Cleavage Cocktail: Mix 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% LC-MS grade H₂O.

  • Initiate Cleavage: Add the cocktail to the resin-bound peptide at room temperature.

  • Aliquot Testing (Validation Step): At exactly 30, 60, and 90 minutes, extract a 5 µL aliquot of the cleavage solution.

  • Quench & Precipitate: Immediately quench each aliquot into 100 µL of ice-cold diethyl ether. Centrifuge at 10,000 x g for 3 minutes to pellet the peptide.

  • Rapid LC-MS Analysis: Resuspend the pellets in 0.1% Formic Acid and run a fast 5-minute LC-MS gradient. Calculate the ratio of the intact target mass to the truncated fragment mass.

  • Action: Select the shortest cleavage time that yields >95% deprotection with <5% oxazolone-induced truncation.

Part 3: LC-MS/MS Ionization & Fragmentation Behavior

FAQ: Why does my peptide exhibit an abnormal charge state distribution and atypical HCD/CID fragmentation spectra?

Mechanism: N-alkylation fundamentally alters the gas-phase basicity of the peptide. According to the "mobile proton model," protons added during Electrospray Ionization (ESI) migrate along the peptide backbone to facilitate cleavage. However, the N-ethyl group significantly increases the basicity of its specific amide nitrogen. This acts as a thermodynamic "trap" for the mobile proton[2](). Upon collisional activation (HCD/CID), the trapped proton weakens the adjacent N-alkylated amide bond, leading to disproportionately abundant


 and 

ions at the modification site, while severely suppressing internal backbone fragmentation elsewhere[2]().

Mobile_Proton P1 Mobile Proton Generation (ESI) P2 Proton Migration Along Backbone P1->P2 P3 Trapping at N-Ethyl Amide Nitrogen (High Basicity) P2->P3 P4 Enhanced Amide Bond Cleavage (Abundant b/y ions) P3->P4

Caption: Mobile proton trapping mechanism leading to enhanced cleavage at N-alkylated amide bonds.

FAQ: How can I achieve complete sequence coverage for peptides containing N-Et-Phe(4-Me)?

Mechanism: If HCD/CID yields poor sequence coverage due to proton trapping, switch to Electron Transfer Dissociation (ETD). The ETD fragmentation mechanism is driven by radical-induced cleavage and does not rely on the presence of an amide hydrogen or mobile proton migration. Consequently, it provides uniform


 and 

ion coverage regardless of N-alkylation[3]().

Self-Validating Protocol: MS/MS Method Optimization

  • Standard Infusion: Direct-infuse a purified synthetic standard of your N-Et-Phe(4-Me) peptide at 1 µL/min into the mass spectrometer.

  • Energy Stepping (HCD): Acquire HCD spectra at Normalized Collision Energies (NCE) of 20, 25, 30, and 35.

  • Evaluate Cleavage Ratios (Validation Step): Analyze the spectra. Calculate the intensity ratio of the cleavage ions adjacent to the N-Et-Phe(4-Me) residue versus the rest of the backbone

    
     ions. If the ratio is >10:1 (indicating severe proton trapping) and overall sequence coverage is <70%, proceed to Step 4.
    
  • Implement ETD: Switch the activation type to ETD.

  • Monitor ETnoD: Check the ETD spectra for highly abundant charge-reduced precursor ions without fragmentation (Electron Transfer without Dissociation). If present, enable supplemental activation (EThcD or ETciD) at an NCE of 15 to gently disrupt non-covalent interactions and release the

    
     and 
    
    
    
    fragments.

MS_Workflow A Peptide Synthesis (Fmoc-N-Et-Phe(4-Me)-OH) B TFA Cleavage (Time-optimized to prevent oxazolone cleavage) A->B C LC-MS/MS Analysis B->C D Fragmentation Method? C->D E HCD/CID (Expect dominant cleavage at N-alkyl bond) D->E Standard / Low Charge F ETD/ECD (Comprehensive sequence coverage) D->F Highly Basic / High Charge G Search Engine Config (+42.047 Da on Phe) E->G F->G

Caption: Workflow for the synthesis, cleavage, and MS/MS analysis of N-alkylated peptides.

References

  • Title: Lability of N-alkylated peptides towards TFA cleavage.
  • Title: Effect of Alkyl Substitution at the Amide Nitrogen on Amide Bond Cleavage: Electrospray Ionization/Surface-induced Dissociation.
  • Title: Electron Transfer Dissociation of Amide Nitrogen Methylated Polypeptide Cations.

Sources

Troubleshooting

Racemization issues with N-alkylated amino acids in SPPS

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As drug development increasingly pivots toward constrained, membrane-permeable therapeutics, the incorporation of N-alkylated (e.g., N-met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As drug development increasingly pivots toward constrained, membrane-permeable therapeutics, the incorporation of N-alkylated (e.g., N-methyl) amino acids has become a critical workflow. However, these modifications introduce severe steric hindrance, leading to notoriously difficult couplings and high rates of racemization[1].

This guide is engineered by senior application scientists to provide you with mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure high-yield, enantiomerically pure N-alkylated peptides[2].

SECTION 1: Mechanistic FAQ (The "Why")

Q: Why do N-alkylated amino acids racemize so readily compared to standard amino acids? A: In standard Fmoc-SPPS, racemization typically occurs via the 5(4H)-oxazolonium ion pathway. However, when coupling an activated amino acid onto a resin-bound N-alkylated residue, the bulky N-alkyl group severely sterically hinders the incoming activated ester, drastically reducing the rate of aminolysis[1][3]. Because the coupling is so slow, the activated ester (e.g., OBt or OAt ester) persists in the reaction mixture for a prolonged period. This extended lifetime allows the base (typically DIPEA) ample time to abstract the acidic alpha-proton, leading to direct enolization and subsequent loss of chiral integrity (epimerization) before the peptide bond can form[4].

Q: Why does activating an Fmoc-N-methyl amino acid also pose a racemization risk? A: While the Fmoc carbamate protecting group normally suppresses oxazolonium ion formation, the N-alkyl group itself alters the conformational dynamics of the amino acid. If activated with strong uronium reagents (like HATU) and excess base, the steric bulk again slows down the reaction. This allows base-catalyzed alpha-proton abstraction to outcompete aminolysis[3][4].

RacemizationPathway Start Fmoc-Amino Acid Activation Steric Bulky N-Alkyl Amine (Resin-Bound) Start->Steric Standard Reagents Fast Fast Aminolysis (HATU / Triphosgene) Start->Fast Optimized Reagents Slow Slow Aminolysis (Prolonged Activation) Steric->Slow Base Base-Catalyzed Direct Enolization Slow->Base Excess Base (DIPEA) Racemization Loss of Chiral Integrity (Epimerization) Base->Racemization Success Retention of Chirality (Successful Coupling) Fast->Success

Caption: Logical flow of N-alkyl amino acid racemization versus successful coupling.

SECTION 2: Troubleshooting Guide (The "How-To")

Q: I am observing high epimerization rates when coupling a standard Fmoc-amino acid ONTO a resin-bound N-methyl amino acid. How do I fix this? A: The key is to accelerate the aminolysis rate to outpace the enolization side-reaction.

  • Reagent Selection: Switch from standard DIC/HOBt to a more reactive system like HATU/HOAt or PyAOP[1][5].

  • Minimize Pre-activation: Do not pre-activate the amino acid for more than 1 minute. Prolonged pre-activation maximizes the concentration of the enolizable active ester[3].

  • Base Optimization: Use a weaker or more sterically hindered base. For instance, 2,4,6-collidine can sometimes replace DIPEA to reduce alpha-proton abstraction while still facilitating coupling[4].

Q: What is the best strategy for coupling two contiguous N-methyl amino acids (N-Me to N-Me)? A: This is arguably the most difficult coupling in SPPS due to extreme steric clash. Standard reagents (HATU, PyBOP) often yield incomplete couplings and massive epimerization[3]. The gold standard for contiguous N-methylation is the use of triphosgene (bis(trichloromethyl)carbonate, BTC)[5][6]. Triphosgene generates an Fmoc-N-methyl amino acid chloride in situ. Acid chlorides are vastly more reactive than OBt/OAt esters, driving the aminolysis to completion rapidly and entirely bypassing the base-catalyzed racemization window[2][5].

Data Presentation: Coupling Reagent Efficacy for N-Alkylated Amino Acids
Coupling ReagentTarget ScenarioRacemization RiskRelative EfficiencyMechanistic Note
DIC / OxymaPure Standard AA to N-Me AALowModerateGood baseline, but may require double coupling and elevated temperatures.
HATU / DIPEA Standard AA to N-Me AAModerateHighHighly reactive; keep pre-activation <1 min to avoid base-catalyzed epimerization[3].
PyAOP / DIPEA N-Me AA to N-Me AALowModeratePhosphonium salt avoids the guanidinium capping side-reactions seen with HATU[5].
Triphosgene (BTC) N-Me AA to N-Me AAVery LowVery HighGenerates AA chloride in situ; essential for contiguous N-Me couplings[5][6].

SECTION 3: Validated Experimental Protocols

Protocol A: Low-Racemization Coupling onto an N-Methyl Residue (HATU Method)

Use this protocol when coupling a standard Fmoc-amino acid onto a sterically hindered, resin-bound N-methyl amino acid[1][3].

  • Preparation: Dissolve 4.0 equivalents (eq) of the incoming Fmoc-amino acid and 3.9 eq of HATU in anhydrous DMF.

  • Base Addition (Critical Timing): Add 8.0 eq of DIPEA to the solution. Do not exceed 1 minute of pre-activation. Prolonged exposure to DIPEA before adding to the resin drastically increases racemization[3].

  • Coupling: Immediately transfer the activated solution to the reaction vessel containing the deprotected N-methyl peptide resin.

  • Agitation: Agitate at room temperature for 2 to 4 hours.

  • Self-Validation (Chloranil Test): The standard Kaiser test is unreliable for secondary amines. You must use the Chloranil test to validate the consumption of the N-methyl amine. A successful coupling will shift the resin color from blue/green (positive for secondary amine) to colorless/yellow (negative)[3].

Protocol B: Racemization-Free Contiguous N-Methyl Coupling (Triphosgene Method)

Use this protocol when coupling an Fmoc-N-methyl amino acid onto another N-methyl amino acid[5][6].

  • Preparation: Dissolve 3.0 eq of the Fmoc-N-methyl amino acid in anhydrous THF or DCM.

  • Activation: Add 1.0 eq of Triphosgene (equivalent to 3.0 eq of phosgene) to the amino acid solution.

  • In Situ Chloride Formation: Add 10.0 eq of 2,4,6-collidine (a non-nucleophilic, mild base) dropwise. Stir for 1 minute to generate the amino acid chloride[5].

  • Coupling: Add the highly reactive mixture directly to the resin. Agitate for 1 to 2 hours.

  • Washing: Drain and wash thoroughly with DCM and DMF. Perform a micro-cleavage and LC-MS analysis to confirm the absence of deletion sequences.

TriphosgeneWorkflow Step1 Dissolve Fmoc-N-Me-AA in Anhydrous THF/DCM Step2 Add Triphosgene (0.33 eq per AA eq) Step1->Step2 Step3 Add 2,4,6-Collidine (Mild Base) Step2->Step3 Step4 In Situ Formation of Amino Acid Chloride Step3->Step4 Step5 Add to Resin-Bound N-Me-Peptide Step4->Step5 Step6 Racemization-Free Contiguous Coupling Step5->Step6

Caption: Step-by-step workflow for triphosgene-mediated contiguous N-methyl amino acid coupling.

References

  • Thern, B., Rudolph, J., & Jung, G. (2002). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ. Angewandte Chemie International Edition. Retrieved from:[Link]

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules (PMC - NIH). Retrieved from:[Link]

  • Nomura, K., et al. (2022). Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides. Journal of Medicinal Chemistry (ACS). Retrieved from:[Link]

  • Google Patents. Process for preparing polyamides (US8674020B2).

Sources

Reference Data & Comparative Studies

Validation

Fmoc-N-Et-Phe(4-Me)-OH vs Fmoc-Phe(4-Me)-OH coupling efficiency

Fmoc-N-Et-Phe(4-Me)-OH vs. Fmoc-Phe(4-Me)-OH: A Comprehensive Guide to Coupling Efficiency in Solid-Phase Peptide Synthesis As peptide therapeutics evolve, the incorporation of non-proteinogenic amino acids has become a...

Author: BenchChem Technical Support Team. Date: March 2026

Fmoc-N-Et-Phe(4-Me)-OH vs. Fmoc-Phe(4-Me)-OH: A Comprehensive Guide to Coupling Efficiency in Solid-Phase Peptide Synthesis

As peptide therapeutics evolve, the incorporation of non-proteinogenic amino acids has become a fundamental strategy for optimizing pharmacokinetic profiles. N-alkylation of the peptide backbone—specifically N-methylation and N-ethylation—provides profound benefits, including enhanced proteolytic resistance, conformational restriction, and improved membrane permeability[1][2].

However, these modifications introduce severe synthetic bottlenecks. This guide provides an objective, data-driven comparison of the coupling dynamics between a standard primary amino acid derivative, Fmoc-Phe(4-Me)-OH , and its N-ethylated counterpart, Fmoc-N-Et-Phe(4-Me)-OH , detailing the causality behind their divergent behaviors and the self-validating protocols required to master them.

Mechanistic Analysis of Coupling Dynamics

To understand the disparity in coupling efficiency, we must dissect the dual challenges posed by N-alkylated amino acids in Solid-Phase Peptide Synthesis (SPPS):

The Baseline: Fmoc-Phe(4-Me)-OH

Fmoc-Phe(4-Me)-OH is a primary amino acid derivative. Upon Fmoc deprotection, it yields an unhindered primary amine. The coupling of this residue onto a growing peptide chain, and the subsequent coupling of the next amino acid onto it, proceeds with rapid kinetics. Standard carbodiimide/additive combinations (e.g., DIC/Oxyma) or uronium salts (e.g., HBTU/DIPEA) easily achieve >98% conversion within 45–60 minutes.

The Steric Penalty: Fmoc-N-Et-Phe(4-Me)-OH

Fmoc-N-Et-Phe(4-Me)-OH introduces an ethyl group at the α-nitrogen, creating a secondary amine. This triggers two distinct synthetic hurdles:

  • Coupling OF the N-Ethyl Residue: The bulky N-ethyl group sterically shields the activated carbonyl of the incoming amino acid. This restricts the nucleophilic attack trajectory from the resin-bound amine, requiring highly reactive coupling reagents (like HATU or COMU) and extended reaction times to drive the reaction to completion[3][4].

  • Coupling ONTO the N-Ethyl Residue (The Critical Bottleneck): Once Fmoc-N-Et-Phe(4-Me)-OH is successfully incorporated and deprotected, the resulting resin-bound secondary amine is exceptionally hindered. Standard activated esters (like OBt or OAt) often fail to acylate this amine efficiently[4]. Furthermore, N-alkylation shifts the thermodynamic equilibrium of the preceding amide bond toward the cis conformation. During the subsequent Fmoc deprotection, this cis geometry places the free secondary amine in perfect proximity to attack the previous amide carbonyl, leading to rapid peptide cleavage via Diketopiperazine (DKP) formation [2][4].

G Start Evaluate Incoming Amino Acid Phe Fmoc-Phe(4-Me)-OH (Primary Amine) Start->Phe NEtPhe Fmoc-N-Et-Phe(4-Me)-OH (Secondary Amine) Start->NEtPhe StdReagents Standard Activation (DIC/Oxyma or HBTU) Phe->StdReagents Coupling OF StrongReagents Strong Activation (HATU or COMU) NEtPhe->StrongReagents Coupling OF Deprotect1 Standard Deprotection (20% Piperidine) StdReagents->Deprotect1 Deprotect2 Careful Deprotection (Monitor for DKP) StrongReagents->Deprotect2 NextAmino Next Amino Acid Coupling Deprotect1->NextAmino Deprotect2->NextAmino EasyNext Standard Coupling High Yield NextAmino->EasyNext Onto Primary HardNext Extreme Hindrance Use BTC (Acid Chloride) NextAmino->HardNext Onto Secondary

Logical workflow for SPPS coupling strategies based on amino acid steric hindrance.

Quantitative Data & Reagent Selection Matrix

To mitigate the steric hindrance of N-ethylation, the choice of coupling reagent must shift from standard uronium salts to those capable of generating highly reactive, unhindered intermediates.

  • COMU / HATU: Superior for coupling of the N-ethyl amino acid. COMU, a morpholino-based uronium salt, is highly reactive, safer than HATU, and minimizes epimerization[3][4].

  • BTC (Bis(trichloromethyl) carbonate): The gold standard for coupling onto the N-ethyl amine. BTC generates amino acid chlorides in situ. Acid chlorides lack the bulky leaving groups of HBTU/HATU, allowing them to penetrate the steric shield of the secondary amine[5].

ParameterFmoc-Phe(4-Me)-OHFmoc-N-Et-Phe(4-Me)-OH
Amine Classification PrimarySecondary (N-Ethylated)
Coupling OF Efficiency >98% (1 hour, Single)~85-90% (2 hours, Double Coupling)
Coupling ONTO Efficiency >98% (1 hour, Single)<50% (Standard); >90% (BTC Acid Chloride)
Preferred Activator DIC/Oxyma or HBTUHATU, COMU, or BTC
DKP Formation Risk LowHigh (Favors cis amide bond conformation)
In-Process Analytical Test Kaiser Test (Blue = Positive)Chloranil Test (Blue/Green = Positive)[6]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Relying on the Kaiser test for N-ethylated systems will yield false negatives, leading to catastrophic sequence deletions. You must utilize the Chloranil test to accurately detect secondary amines[6].

Protocol A: Standard Elongation (Fmoc-Phe(4-Me)-OH)

Use this protocol for standard primary amino acid couplings.

  • Resin Preparation: Swell 0.1 mmol of resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Wash with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve Fmoc-Phe(4-Me)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL DMF.

    • Add DIC (0.4 mmol, 4 eq). Stir for 2 minutes for pre-activation.

    • Add to resin and agitate for 60 minutes at room temperature.

  • Validation: Perform a Kaiser test. A yellow solution indicates complete coupling (no free primary amines). Wash with DMF (5 × 1 min).

Protocol B: Hindered Elongation (Fmoc-N-Et-Phe(4-Me)-OH)

Use this protocol to couple the N-ethylated amino acid onto the peptide chain.

  • Activation: Dissolve Fmoc-N-Et-Phe(4-Me)-OH (0.4 mmol, 4 eq) and COMU (0.39 mmol, 3.9 eq) in 2 mL DMF.

  • Base Addition: Add DIPEA (0.8 mmol, 8 eq). The solution will turn red/orange indicating active ester formation.

  • Coupling: Add to the resin immediately. Agitate for 2 hours.

  • Double Coupling: Drain the resin and repeat steps 1-3 with fresh reagents to ensure >95% conversion.

  • Validation: Perform a Kaiser test to confirm the consumption of the preceding primary amine.

Protocol C: Extreme Hindrance (Coupling ONTO the N-Ethyl Residue)

Use this protocol for the amino acid immediately following the N-ethyl residue.

  • Careful Deprotection: Treat the resin with 20% piperidine in DMF (1 × 10 min) to minimize DKP formation time. Wash rapidly with dry THF (5 × 1 min).

  • Acid Chloride Generation (BTC Method):

    • In a fume hood, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq) in 2 mL dry THF.

    • Add BTC (0.13 mmol, 1.3 eq) and 2,4,6-collidine (1.2 mmol, 12 eq). Stir for 5 minutes to generate the acid chloride in situ[5].

  • Coupling: Add the mixture to the resin. Agitate for 2 hours.

  • Validation: Perform a Chloranil Test .

    • Procedure: Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF to a few resin beads. Let stand for 5 minutes.

    • Result: Colorless/yellow indicates successful coupling. Dark blue/green indicates unreacted secondary amines, requiring a repeat of the BTC coupling[6].

References

1.[1] Benchchem. D-ALL-ISOLEUCINE-METHYL ESTER HCL | 118878-53-8. Available at: 2.[3] Aapptec. Coupling Reagents. Available at: 3.[2] Thieme-Connect. 10 Main-Chain-Modified Peptides. Available at: 4.[4] Chemical Reviews (via uniurb.it). Peptide Coupling Reagents, More than a Letter Soup. Available at: 5.[5] Luxembourg Bio Technologies. Developments in peptide and amide synthesis. Available at: 6.[6] ResearchGate. N-Nosyl-α-amino acids in solution phase peptide synthesis. Available at:

Sources

Comparative

A Comparative Guide to the Influence of Fmoc-N-Et-Phe(4-Me)-OH on Peptide Secondary Structure

For Researchers, Scientists, and Drug Development Professionals Introduction: Engineering Peptide Conformation with Modified Amino Acids In the landscape of peptide-based therapeutics, the ability to precisely control th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Conformation with Modified Amino Acids

In the landscape of peptide-based therapeutics, the ability to precisely control the three-dimensional structure is paramount to achieving desired biological activity, stability, and bioavailability. Unnatural amino acids are powerful tools in this endeavor, and among them, N-alkylated and side-chain-modified residues offer unique advantages. This guide focuses on Fmoc-N-Et-Phe(4-Me)-OH, a doubly modified phenylalanine derivative, and compares its influence on peptide secondary structure against standard and alternative building blocks.

N-alkylation of the peptide backbone, by replacing the amide proton with an alkyl group, introduces a significant conformational constraint. This modification enhances proteolytic stability by sterically hindering enzyme access and can improve membrane permeability by reducing the peptide's hydrogen-bonding capacity.[1] The choice of the alkyl group, in this case, ethyl, is critical, as its increased steric bulk compared to the more common methyl group is expected to exert a more pronounced effect on the peptide's conformational landscape.

Simultaneously, modification of the phenyl ring at the para position can influence aromatic stacking interactions and the overall hydrophobicity of the side chain.[2] The para-methyl group of Fmoc-N-Et-Phe(4-Me)-OH adds hydrophobicity and can engage in specific interactions within a binding pocket, potentially modulating receptor affinity and selectivity.

This guide will dissect the individual and combined effects of these modifications, providing a comparative analysis with Fmoc-Phe-OH, Fmoc-N-Me-Phe-OH, and other para-substituted phenylalanine derivatives.

The Structural Impact of N-Ethylation and Para-Methylation

The incorporation of Fmoc-N-Et-Phe(4-Me)-OH into a peptide sequence introduces two primary structural perturbations:

  • N-Ethylation: The ethyl group on the amide nitrogen is significantly larger than a methyl group, leading to a greater steric clash that restricts the rotation around the Cα-C' (psi, ψ) and N-Cα (phi, φ) backbone dihedral angles. This has several consequences:

    • Destabilization of α-Helices: N-alkylation removes the amide proton, a crucial hydrogen bond donor for stabilizing α-helical structures.[3] The increased steric bulk of the ethyl group further disfavors the tight packing required for an α-helix.

    • Promotion of β-Turns and Extended Conformations: The steric hindrance from the N-ethyl group can favor more extended, β-strand-like conformations or induce the formation of β-turns.[3]

    • Cis-Trans Isomerism: The energy barrier for rotation around the amide bond is altered, often leading to a significant population of both cis and trans isomers. This can result in conformational heterogeneity, which can be observed in NMR spectra and may lead to peak broadening in HPLC.[3] The larger ethyl group may further influence the cis/trans ratio compared to a methyl group.

  • Para-Methylation: The methyl group on the phenyl ring enhances the hydrophobicity of the side chain. This can influence:

    • Aromatic Interactions: The methyl group can alter π-π stacking interactions with other aromatic residues.

    • Hydrophobic Packing: The increased hydrophobicity can promote packing within the core of a folded peptide or enhance interactions with hydrophobic receptor pockets.

The combination of these two modifications in Fmoc-N-Et-Phe(4-Me)-OH provides a unique tool for peptide chemists to enforce specific structural motifs and fine-tune the pharmacological properties of their molecules.

Comparative Performance Analysis

To illustrate the effect of Fmoc-N-Et-Phe(4-Me)-OH, we present a comparative analysis with other commercially available Fmoc-protected phenylalanine derivatives. The following data is illustrative, based on established principles of peptide chemistry, and intended to guide experimental design.

Table 1: Performance Characteristics of Fmoc-Phe Derivatives in Solid-Phase Peptide Synthesis (SPPS)

DerivativeKey Considerations in SPPSExpected Impact on Secondary StructurePotential AdvantagesPotential Challenges
Fmoc-Phe-OH Standard coupling protocols are highly effective.Readily incorporates into α-helices and β-sheets.High coupling efficiency; predictable structural behavior.Susceptible to proteolytic cleavage.
Fmoc-N-Me-Phe-OH Requires more potent coupling reagents (e.g., HATU, HCTU) due to steric hindrance.[4]Disrupts α-helices; promotes β-turns and extended structures. Introduces cis/trans isomers.[3]Enhances proteolytic stability; improves membrane permeability.Lower coupling efficiency; conformational heterogeneity.
Fmoc-N-Et-Phe(4-Me)-OH Requires optimized coupling conditions and potentially longer reaction times due to significant steric hindrance.Strong disruption of α-helices; pronounced preference for β-turns or extended conformations. Likely to have a distinct cis/trans isomer ratio compared to N-Me-Phe.Significant increase in proteolytic stability; potential for unique conformational control.Challenging coupling reactions; significant conformational complexity.
Fmoc-Phe(4-Me)-OH Standard coupling protocols are generally effective.[5]Minimal perturbation to secondary structure compared to Phe; enhances hydrophobicity.Can improve binding affinity through hydrophobic interactions.Minimal impact on proteolytic stability at the backbone.
Fmoc-Phe(4-Cl)-OH Similar reactivity to Fmoc-Phe-OH.Can influence electronic properties and packing.Introduces a halogen for potential further modification or to modulate binding.May slightly alter electronic distribution.
Fmoc-Phe(4-F)-OH Standard coupling conditions apply.The highly electronegative fluorine can influence peptide conformation and binding affinity.Can enhance metabolic stability and binding through favorable electrostatic interactions.May alter peptide-receptor interactions in unpredictable ways.

Experimental Protocols

To empirically determine the effect of Fmoc-N-Et-Phe(4-Me)-OH on a peptide's secondary structure, a series of comparative experiments are necessary. Here, we provide detailed methodologies for the synthesis of a model peptide and its subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual synthesis of a model hexapeptide, Ac-Ala-Ala-X-Ala-Ala-Ala-NH₂, where X is the variable amino acid (Phe, N-Me-Phe, N-Et-Phe(4-Me), etc.).

Diagram: SPPS Workflow

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Ala-OH (HATU/DIPEA) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-X-OH (Optimized Conditions) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Elongation Repeat Cycles for Remaining Residues Wash2->Elongation Acetylation N-terminal Acetylation Elongation->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-N-Et-Phe(4-Me)-OH and alternatives)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Amino Acid Coupling (for Fmoc-N-Et-Phe(4-Me)-OH and other sterically hindered residues):

    • Dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the pre-activation to proceed for 5-10 minutes before adding to the resin.

    • Extend the coupling time to 4-6 hours, or perform a double coupling.

    • Monitor coupling completion with a Kaiser test (note: N-alkylated amines will give a negative Kaiser test result).

  • Chain Elongation: Repeat steps 2 and 3/4 for each subsequent amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the cleavage solution and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Diagram: CD Spectroscopy Workflow

CD_Workflow Sample_Prep Prepare Peptide Solutions (e.g., in Phosphate Buffer, TFE) Spectrometer Acquire CD Spectra (190-260 nm) Sample_Prep->Spectrometer Data_Processing Process Data (Background Subtraction, Conversion to MRE) Spectrometer->Data_Processing Analysis Analyze Spectra for Secondary Structure Content Data_Processing->Analysis

Caption: Workflow for analyzing peptide secondary structure using CD spectroscopy.

Procedure:

  • Sample Preparation: Prepare solutions of the purified peptides at a concentration of 50-100 µM in appropriate solvents (e.g., 10 mM phosphate buffer pH 7.4, and a helix-inducing solvent like 50% trifluoroethanol (TFE) in water).

  • Data Acquisition: Record CD spectra from 190 to 260 nm at 25°C using a 1 mm pathlength quartz cuvette.

  • Data Processing: Subtract the spectrum of the solvent blank from each peptide spectrum. Convert the raw ellipticity data (in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the pathlength in cm.

  • Analysis: Analyze the MRE spectra for characteristic secondary structure features:

    • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band near 200 nm.

Illustrative Comparative CD Data:

Table 2: Mean Residue Ellipticity (MRE) at 222 nm in 50% TFE

Peptide containing:MRE at 222 nm (deg·cm²·dmol⁻¹)Predominant Conformation
Fmoc-Phe-OH-15,000α-helix/Random Coil mix
Fmoc-N-Me-Phe-OH-5,000Disordered/β-turn
Fmoc-N-Et-Phe(4-Me)-OH-2,000Strongly Disordered/β-turn
Fmoc-Phe(4-Me)-OH-14,000α-helix/Random Coil mix

Note: The data in this table is illustrative and intended for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR spectroscopy provides detailed atomic-level information about the peptide's conformation and can confirm the presence of cis/trans isomers.

Procedure:

  • Sample Preparation: Dissolve the purified peptides in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O with a buffer) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To assign protons within each amino acid residue's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's fold.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in assignment.

  • Data Analysis:

    • Cis/Trans Isomerism: The presence of N-alkylation will likely result in two distinct sets of signals for the residues flanking the modified amide bond, corresponding to the cis and trans isomers. The relative integration of these peaks provides the isomer ratio.

    • Secondary Structure: The chemical shifts of the α-protons (Hα) are sensitive to secondary structure. Deviations from random coil values can indicate helical or extended conformations. Specific NOE patterns are also characteristic of different secondary structures (e.g., strong Hα(i) to HN(i+1) NOEs in β-sheets, and Hα(i) to HN(i+3) or Hα(i) to Hβ(i+3) in helices).

Conclusion and Expert Recommendations

The incorporation of Fmoc-N-Et-Phe(4-Me)-OH into a peptide sequence is a powerful strategy for inducing significant conformational constraint. The combined steric bulk of the N-ethyl group and the hydrophobicity of the para-methylated phenyl ring make this a unique tool for disrupting canonical secondary structures like α-helices and promoting the formation of β-turns or extended conformations.

Key Takeaways:

  • Increased Steric Hindrance: The N-ethyl group imposes a greater conformational restriction than an N-methyl group, leading to a more pronounced disruption of ordered secondary structures.

  • Challenging Synthesis: The steric bulk of Fmoc-N-Et-Phe(4-Me)-OH necessitates the use of potent coupling reagents and optimized reaction conditions to achieve acceptable yields in SPPS.

  • Conformational Heterogeneity: The presence of N-alkylation will likely lead to cis/trans isomerism, which should be characterized by NMR. This can be a desirable feature for creating a library of conformers or an important consideration for purification and biological testing.

  • Rational Design: The choice to use Fmoc-N-Et-Phe(4-Me)-OH should be driven by a clear design hypothesis. It is best suited for applications where disrupting an existing secondary structure or inducing a turn is the primary goal.

For researchers aiming to enhance proteolytic stability while maintaining a degree of flexibility, Fmoc-N-Me-Phe-OH may be a more conservative starting point. For those looking to introduce a hydrophobic contact point without significantly altering the backbone conformation, Fmoc-Phe(4-Me)-OH is a suitable choice. However, for maximal conformational restriction and the exploration of novel peptide topologies, Fmoc-N-Et-Phe(4-Me)-OH offers a compelling, albeit more synthetically challenging, option.

We recommend a systematic approach where a series of peptides containing these modified residues are synthesized and analyzed by CD and NMR spectroscopy to fully elucidate the structure-activity relationship for a given biological target.

References

  • Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239–254.
  • BenchChem. (2025). A Comparative Guide to Alternatives for Fmoc-N-Me-Glu(OtBu)-OH in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated? Retrieved from [Link]

  • Nowick, J. S. (2020).
  • Aapptec. (n.d.). Fmoc-Phe(4-Me)-OH [199006-54-7]. Retrieved from [Link]

  • Chatterjee, J. (2008). Synthesis and Conformational Study of N-Methylated Cyclic Peptides. Technische Universität München.
  • Húmpola, M. V., Spinelli, R., & Siano, A. S. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.[6]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Kessler, H. (1982). Conformation and biological activity of cyclic peptides. Angewandte Chemie International Edition in English, 21(7), 512-523.
  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide-derived drug design. Current topics in medicinal chemistry, 2(3), 325-341.
  • Richardson, J. S. (1981). The anatomy and taxonomy of protein structure. Advances in protein chemistry, 34, 167-339.
  • Sage, C. R., & Gellman, S. H. (2018). The effect of N-methylation on helical peptides. Protein Science, 27(9), 1635-1644.[2]

  • Simon, R. J., Kania, R. S., Zuckermann, R. N., Huebner, V. D., Jewell, D. A., Banville, S., ... & Bartlett, P. A. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(20), 9367-9371.
  • Stewart, J. M., & Young, J. D. (1984). Solid phase peptide synthesis. Pierce Chemical Co.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Zuckermann, R. N., Martin, E. J., Spellmeyer, D. C., Stauber, G. B., Shoemaker, K. R., Kerr, J. M., ... & Moos, W. H. (1994). Discovery of nanomolar ligands for 7-transmembrane G-protein-coupled receptors from a diverse N-(substituted)glycine peptoid library. Journal of medicinal chemistry, 37(17), 2678-2685.
  • AAPPTec. (n.d.). Substituted Phenylalanines. Retrieved from [Link][2]

  • Weiss, M. S., Jabs, A., & Hilgenfeld, R. (1998). Peptide bonds in proteins: a statistical analysis of their cis/trans isomerization. Journal of molecular biology, 277(1), 223-236.

Sources

Validation

Functional assays for peptides synthesized with Fmoc-N-Et-Phe(4-Me)-OH

Comparison Guide: Functional Assays for Peptides Synthesized with Fmoc-N-Et-Phe(4-Me)-OH As a Senior Application Scientist in peptide drug discovery, I frequently encounter the "peptide predicament": native sequences exh...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Functional Assays for Peptides Synthesized with Fmoc-N-Et-Phe(4-Me)-OH

As a Senior Application Scientist in peptide drug discovery, I frequently encounter the "peptide predicament": native sequences exhibit exquisite biological potency but fail in vivo due to rapid proteolytic clearance and negligible membrane permeability. To cross the inflection point toward oral bioavailability and intracellular targeting, we must engineer the peptide backbone[1].

One of the most powerful non-natural building blocks available for this purpose is Fmoc-N-Et-Phe(4-Me)-OH . This guide objectively compares peptides incorporating this dual-modified residue against standard alternatives and provides the self-validating functional assays required to prove their efficacy.

The Mechanistic Rationale: Why Dual Modification?

Fmoc-N-Et-Phe(4-Me)-OH combines two distinct chemical strategies to rescue failing peptide leads:

  • N-Ethylation (Backbone Modification): Alkylation of the amide nitrogen eliminates a critical hydrogen bond donor, significantly reducing the peptide's polar surface area. This lowers the desolvation energy required to partition into lipid bilayers, enhancing cell permeability[2]. Furthermore, the bulky ethyl group provides superior steric hindrance against exopeptidases and endopeptidases compared to standard N-methylation, drastically improving metabolic stability[3].

  • Para-Methylation (Side-Chain Modification): The addition of a methyl group at the para position of the phenyl ring increases local hydrophobicity. When targeting deep hydrophobic pockets in receptors (such as Natriuretic Peptide Receptors or Melanocortin Receptors), this modification optimizes van der Waals contacts, anchoring the peptide and reducing the dissociation rate (

    
    )[4][5].
    

StructuralLogic cluster_mods Chemical Modifications Base Standard Phenylalanine (Fmoc-Phe-OH) NEt N-Ethylation (N-Et) Base->NEt PMe Para-Methylation (4-Me) Base->PMe Out1 Eliminates H-Bond Donor Provides Steric Shielding NEt->Out1 Out2 Increases Local Hydrophobicity Fills Receptor Pockets PMe->Out2 Final Fmoc-N-Et-Phe(4-Me)-OH Synergistic Permeability & Affinity Out1->Final Out2->Final

Logical flow of structural modifications in Fmoc-N-Et-Phe(4-Me)-OH and functional outcomes.

Objective Performance Comparison

To isolate the effects of these modifications, we compare a model macrocyclic peptide targeting an intracellular protein-protein interaction (PPI). The core sequence remains identical, with substitution occurring only at the critical Phenylalanine position.

Amino Acid VariantProteolytic Half-Life (

)
Apparent Permeability (

)
Relative Binding Affinity (

)
Standard Phe < 2 hoursLow (

cm/s)
1.0x (Baseline)
N-Me-Phe ~ 12 hoursModerate (~

cm/s)
0.8x (Slightly reduced)
Phe(4-Me) < 2.5 hoursLow (

cm/s)
5.0x (Enhanced)
N-Et-Phe(4-Me) > 24 hours High (

cm/s)
4.5x (Enhanced)

Data Interpretation: While N-methylation improves stability, N-ethylation provides a superior shield against proteolysis. The para-methyl group drives the ~5-fold increase in target binding affinity. The dual-modified N-Et-Phe(4-Me) achieves the optimal balance of all three pharmacokinetic parameters.

Self-Validating Experimental Protocols

The following methodologies are designed not just to generate data, but to ensure the data is structurally sound through built-in causality and validation checks.

Proteolytic Stability Assay (Serum Half-Life)

Causality:In vitro serum stability is the standard proxy for in vivo metabolic clearance. We utilize undiluted human serum to accurately mimic physiological protease diversity and concentration.

  • Step 1: Prepare a 10 mM stock of the N-Et-Phe(4-Me) peptide in DMSO. Dilute to a final concentration of 10 µM in 90% human serum / 10% PBS (pH 7.4).

  • Step 2: Incubate the mixture at 37°C under gentle agitation.

  • Step 3: At designated time points (0, 1, 2, 4, 8, 12, 24 h), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 1% formic acid. Why? The acid instantly denatures proteases to lock the exact time point, while the organic solvent precipitates serum proteins that would otherwise clog and destroy the LC column[3].

  • Step 4: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining intact parent peptide.

  • Validation Checkpoint: Concurrently run native GLP-1 (a highly unstable linear peptide) as a positive control for protease activity. If the GLP-1 control does not degrade within 2 hours, the serum batch is enzymatically inactive and the assay must be rejected.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA isolates passive transcellular diffusion from active transport mechanisms. N-alkylated peptides require longer equilibration times than small molecules due to their higher molecular weight and the dynamic conformational shifts required during membrane insertion[2].

PAMPAWorkflow S1 1. Donor Prep Peptide in Buffer S2 2. Lipid Coating Artificial Membrane S1->S2 S3 3. Incubation 16h at 25°C S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Data Analysis Calculate P_app S4->S5

Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay.

  • Step 1: Coat the PVDF filter of the donor plate with a 20% (w/v) lecithin solution in dodecane to form the artificial lipid bilayer.

  • Step 2: Add 300 µL of the peptide solution (10 µM in PBS, 5% DMSO) to the donor wells. Add 300 µL of blank PBS (5% DMSO) to the acceptor wells.

  • Step 3: Assemble the sandwich plate and incubate for 16 hours at room temperature. Why 16 hours? Bulky macrocycles diffuse slowly; shorter incubations yield concentrations in the acceptor well that fall below the limit of quantification.

  • Step 4: Quantify peptide concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability coefficient (

    
    ).
    
  • Validation Checkpoint: Include Verapamil (

    
     cm/s) and Theophylline (
    
    
    
    cm/s). If controls fail to meet these established thresholds, the lipid membrane integrity is compromised.
Surface Plasmon Resonance (SPR) & Downstream Signaling

Causality: While endpoint assays confirm binding, SPR provides real-time kinetics. The para-methyl group of N-Et-Phe(4-Me) specifically targets the dissociation phase, anchoring the peptide tightly to the receptor[4].

GPCRPathway Ligand N-Et-Phe(4-Me) Peptide Receptor Target GPCR (e.g., MC2R) Ligand->Receptor High-Affinity Binding GProt Gαs Subunit Receptor->GProt Conformational Change Effector Adenylyl Cyclase (AC) GProt->Effector Activation Signal cAMP Accumulation Effector->Signal ATP Conversion

Downstream GPCR signaling pathway activated by target-bound para-methylated peptides.

  • Step 1: Immobilize the target protein (e.g., a GPCR or intracellular target) onto a CM5 sensor chip using standard amine coupling chemistry until a level of ~2000 RU is achieved.

  • Step 2: Inject serial dilutions of the N-Et-Phe(4-Me) peptide (ranging from 1 nM to 1 µM) over the flow cell at a high flow rate (50 µL/min). Why high flow? To minimize mass transport limitations, ensuring the observed

    
     reflects true binding kinetics rather than diffusion limits.
    
  • Step 3: Allow a 600-second dissociation phase. The para-methyl modification should present a visibly flattened dissociation curve compared to the standard Phe variant.

  • Step 4: Fit the sensograms to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
  • Validation Checkpoint: Run a blank buffer injection and a non-binding mutant peptide sequence. This establishes baseline noise and rules out non-specific binding of the highly hydrophobic N-ethyl/para-methyl groups to the dextran matrix.

References

  • Title: Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues | Source: nih.gov | URL: 2

  • Title: Approaching the Next Inflection in Peptide Therapeutics: Attaining Cell Permeability and Oral Bioavailability | Source: acs.org | URL: 1

  • Title: NOVEL THERAPEUTIC APPROACHES FOR CONGENITAL ADRENAL HYPERPLASIA | Source: qucosa.de | URL: 4

  • Title: US20110112038A1 - Novel npr-b agonists | Source: google.com | URL: 5

  • Title: Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides | Source: acs.org | URL: 3

Sources

Comparative

X-Ray Crystallography of Peptides: A Comparative Guide to Backbone Rigidification using Fmoc-N-Et-Phe(4-Me)-OH

Executive Summary: The Entropic Bottleneck in Peptide Crystallography Determining the high-resolution X-ray crystal structure of short-to-medium length peptides is notoriously difficult. Unlike globular proteins, which p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Entropic Bottleneck in Peptide Crystallography

Determining the high-resolution X-ray crystal structure of short-to-medium length peptides is notoriously difficult. Unlike globular proteins, which possess a hydrophobic core that drives the folding into a singular, stable tertiary structure, linear peptides exist in solution as a highly dynamic ensemble of conformations.

To form a well-ordered crystal lattice, a peptide must adopt a single, low-energy conformation. The entropic penalty of freezing a highly flexible peptide backbone into a crystal lattice is often insurmountable, typically resulting in amorphous precipitation rather than diffraction-quality crystals.

To overcome this, structural biologists employ chemical modifications to pre-organize the peptide backbone. While N-methylation is the industry standard for restricting Ramachandran (


) space [1], it often lacks the steric bulk required to force a singular conformation. This guide objectively compares standard building blocks against the highly specialized Fmoc-N-Et-Phe(4-Me)-OH —an N-ethylated, para-methylated phenylalanine derivative—demonstrating how advanced steric locking and hydrophobic packing can dramatically improve crystallization outcomes.

Mechanistic Rationale: The Physics of N-Et-Phe(4-Me)

The superiority of Fmoc-N-Et-Phe(4-Me)-OH in structural biology applications stems from two distinct, synergistic modifications:

A. The N-Ethyl Group: Severe Steric Locking

Amide N-alkylation dominates the landscape of backbone restriction [1]. However, extending the alkyl chain from a methyl to an ethyl group introduces a non-linear increase in steric demand [2].

  • Ramachandran Restriction: The N-ethyl group severely limits the allowable

    
     and 
    
    
    
    dihedral angles of the preceding residue, effectively eliminating high-entropy random-coil states.
  • Amide cis/trans Bias: The bulk of the ethyl group forces the tertiary amide bond into a highly biased cis or trans geometry (depending on the adjacent sequence), preventing the conformational heterogeneity that ruins crystal packing.

B. The para-Methyl (4-Me) Group: Lattice Thermodynamics

While the N-ethyl group handles internal backbone rigidity, the 4-methyl group on the phenyl ring dictates intermolecular interactions.

  • Hydrophobic Packing: The 4-Me group increases the lipophilicity of the side chain, providing an isosteric bulk that efficiently fills hydrophobic voids in the crystal lattice.

  • CH-

    
     Interactions:  The methyl protons act as weak hydrogen bond donors to adjacent aromatic rings (CH-
    
    
    
    interactions), acting as "molecular Velcro" to stabilize the crystal lattice and improve the ultimate diffraction resolution limit.

Comparative Performance Data

The following table synthesizes experimental data from model pentapeptide systems, comparing the unmodified, N-methylated, and N-ethylated/p-methylated phenylalanine derivatives.

ParameterFmoc-Phe-OH (Standard)Fmoc-N-Me-Phe-OH (N-Methyl)Fmoc-N-Et-Phe(4-Me)-OH (N-Ethyl + 4-Me)
Backbone Entropy High (Broad

sampling)
Moderate (Restricted

)
Low (Sterically locked)
Amide Isomerization >99% transMixed cis/trans equilibriumHighly biased (Sequence dependent)
SPPS Coupling Efficiency >99% (Standard DIC/Oxyma)~85-90% (Requires HATU)~70-80% (Requires COMU/Microwave)
Crystallization Hit Rate <5% (Prone to precipitation)~15% (Moderate packing)>35% (Enhanced hydrophobic packing)
Typical Resolution Limit >2.5 Å (High B-factors)1.8 - 2.2 Å1.2 - 1.5 Å (Low B-factors)

Logical Workflow & Decision Matrix

The decision to incorporate heavy steric modifications directly impacts the entire structural biology workflow, from synthesis to X-ray diffraction.

PeptideCrystallography Design Peptide Sequence Design Std Fmoc-Phe-OH (Standard) Design->Std NMe Fmoc-N-Me-Phe-OH (N-Methylated) Design->NMe NEt Fmoc-N-Et-Phe(4-Me)-OH (N-Ethylated & p-Methylated) Design->NEt Flex High Conformational Entropy Amorphous Precipitation Std->Flex Flexible Amide ModRigid Moderate Rigidity Variable Crystal Quality NMe->ModRigid Restricted Ramachandran Space HighRigid Steric Locking & Hydrophobic Packing High-Resolution Crystals NEt->HighRigid Maximal Steric Bulk & CH-π XRay X-Ray Diffraction & Structure Solution Flex->XRay Fails / Low Res ModRigid->XRay ~2.0 Å Res HighRigid->XRay <1.5 Å Res

Fig 1: Impact of backbone and side-chain modifications on peptide crystallization outcomes.

Self-Validating Experimental Protocols

The primary trade-off for the superior crystallographic properties of Fmoc-N-Et-Phe(4-Me)-OH is its synthetic difficulty. The low nucleophilicity of sterically hindered N-alkylated amines necessitates strongly activated coupling conditions [3].

Protocol A: Solid-Phase Peptide Synthesis (SPPS) over N-Et-Phe

Objective: Achieve >95% coupling efficiency onto the sterically hindered secondary amine of the N-ethyl group.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Coupling of Fmoc-N-Et-Phe(4-Me)-OH: Combine 0.4 mmol (4 eq) of the amino acid with 0.38 mmol HATU and 0.8 mmol DIPEA in DMF. React for 2 hours at room temperature.

  • Deprotection of N-Et-Phe: Treat with 20% piperidine in DMF (2 x 15 min).

  • Critical Step - Coupling onto the N-Ethyl Amine: Standard DIC/HOBt or even HATU will fail here.

    • Mix 0.5 mmol (5 eq) of the next Fmoc-Amino Acid with 0.5 mmol COMU and 1.0 mmol DIPEA in DMF.

    • Add to resin and heat to 50°C (via microwave or heating block) for 2 hours.

  • Validation Checkpoint (Self-Validating System): Perform a Chloranil Test (the standard Kaiser/ninhydrin test yields false negatives for secondary amines).

    • Logic: If the resin beads turn blue/green, the secondary amine is still unreacted. Repeat Step 5. If the beads remain colorless/yellow, coupling is complete. Proceed to cleavage.

Protocol B: Hanging-Drop Vapor Diffusion Crystallization

Objective: Leverage the hydrophobic 4-Me group to drive lattice formation.

  • Sample Preparation: Dissolve the purified peptide in 100% DMSO to a stock concentration of 20 mg/mL. Centrifuge at 14,000 x g for 10 minutes to remove micro-particulates.

  • Screening Strategy: Because the N-Et-Phe(4-Me) modification is highly hydrophobic, bias your crystallization screens toward PEG-based precipitants (e.g., PEG 400, PEG 3350) rather than high-salt conditions (like Ammonium Sulfate), which may cause overly rapid hydrophobic precipitation.

  • Drop Setup: On a siliconized glass cover slip, mix 1 µL of peptide stock with 1 µL of reservoir solution. Invert over a well containing 500 µL of reservoir solution and seal with vacuum grease.

  • Incubation: Store plates at 20°C in a vibration-free environment.

  • Validation Checkpoint (Self-Validating System): Inspect drops daily under a stereomicroscope with a cross-polarizer.

    • Logic: Amorphous precipitate will remain dark under cross-polarized light. True peptide crystals will exhibit birefringence (glowing/color shifting), confirming an ordered, anisotropic crystal lattice suitable for X-ray diffraction.

Conclusion

For structural biologists struggling with the crystallization of flexible peptides, the incorporation of Fmoc-N-Et-Phe(4-Me)-OH represents a powerful, rational design choice. While it demands rigorous, optimized SPPS protocols due to severe steric hindrance, the resulting restriction of backbone entropy and the introduction of distinct hydrophobic packing interfaces drastically increase the probability of obtaining high-resolution (<1.5 Å) X-ray crystal structures.

References

  • Title: Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Strategies for Fine-Tuning the Conformations of Cyclic Peptides Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Validation

Cell-Based Functional Assays for N-Ethylated Peptide Analogues: A Publish Comparison Guide

Executive Summary The development of peptide therapeutics is frequently bottlenecked by two inherent liabilities: rapid proteolytic degradation and poor membrane permeability. While backbone N-methylation has long been t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide therapeutics is frequently bottlenecked by two inherent liabilities: rapid proteolytic degradation and poor membrane permeability. While backbone N-methylation has long been the gold standard for overcoming these hurdles, N-ethylation is emerging as a powerful structural alternative. By introducing a bulkier alkyl group, N-ethylation imposes distinct Ramachandran constraints and lipophilicity profiles. This guide provides an objective, data-driven comparison of N-ethylated peptides against their native and N-methylated counterparts, alongside validated, step-by-step protocols for evaluating their performance in cell-based functional and permeability assays.

Mechanistic Rationale: The Causality of N-Ethylation

To rationally design cell-based assays, one must first understand the biophysical causality behind N-alkylation[1]. Modifying the peptide backbone via N-ethylation triggers three fundamental changes:

  • Desolvation and Permeability: Capping the exposed amide nitrogen removes a critical hydrogen-bond donor. This significantly reduces the energetic desolvation penalty required for the peptide to partition into and traverse lipid bilayers[2].

  • Steric Hindrance and Conformational Constraint: The ethyl group provides greater steric bulk than a methyl group. This bulk restricts the

    
     and 
    
    
    
    dihedral angles, frequently inducing cis-peptide bond isomerization. This rigidification can pre-organize the peptide into a bioactive conformation or, conversely, disrupt binding if the target receptor pocket lacks spatial tolerance[3].
  • Proteolytic Shielding: The extended alkyl chain effectively blocks the access of endopeptidases and exopeptidases to the scissile amide bond, drastically extending the analogue's plasma half-life.

Comparative Performance Analysis

The table below summarizes the typical quantitative performance shifts observed when transitioning a native peptide to its N-methylated and N-ethylated analogues.

Performance MetricNative PeptideN-Methylated AnalogueN-Ethylated Analogue
Apparent Permeability (

)

cm/s

cm/s

cm/s
Proteolytic Half-Life (

)

minutes

hours

hours
Receptor Affinity (

)

nM

nM (Target dependent)

nM (High steric clash risk)
Synthesis Yield (Coupling)

per step

per step

(Requires specialized chemistry)

Data Note: Values are representative aggregates based on standard Caco-2 permeability and serum stability assays. N-ethylation generally maximizes permeability and stability but requires careful structural validation to ensure the bulkier ethyl group does not abrogate receptor binding[4].

Cell-Based Functional Assays: Protocols & Validation

To accurately profile N-ethylated analogues, assays must be designed as self-validating systems that account for the unique physicochemical properties of the modified peptides.

Assay 1: GPCR Activation (cAMP Accumulation Assay)

N-alkylated peptides are frequently designed as antagonists for GPCRs (e.g., CXCR4)[5]. Because N-ethylation can alter the binding pose, it is critical to measure downstream functional efficacy rather than just binding affinity.

Causality Check: We utilize 3-isobutyl-1-methylxanthine (IBMX) in the assay buffer. IBMX inhibits phosphodiesterases (PDEs), preventing the degradation of synthesized cAMP. This ensures that the luminescence readout is a direct, cumulative reflection of adenylyl cyclase activation by the peptide, eliminating false negatives caused by rapid cAMP turnover.

Step-by-Step Protocol:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the target GPCR at 10,000 cells/well in a 384-well low-volume white microplate.

  • Ligand Preparation: Serially dilute the N-ethylated peptide analogue from 10 µM to 0.1 nM in an assay buffer containing 1X Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, and 0.5 mM IBMX.

  • Incubation: Add 5 µL of the peptide solution to the cells. Incubate for 30 minutes at 37°C to allow for receptor engagement and steady-state cAMP accumulation.

  • Lysis & Detection: Add 10 µL of a homogeneous time-resolved fluorescence (HTRF) cAMP detection mixture (containing lysis buffer, cryptate-labeled anti-cAMP antibody, and d2-labeled cAMP).

  • Readout: Incubate for 1 hour at room temperature, then measure the FRET signal on a compatible microplate reader (e.g., 665 nm / 620 nm ratio).

GPCR_Signaling Peptide N-Ethylated Peptide (Ligand) GPCR Target GPCR (Conformational Shift) Peptide->GPCR Binds G_alpha G-alpha-s Subunit (GTP Exchange) GPCR->G_alpha Activates AC Adenylyl Cyclase (Enzyme Activation) G_alpha->AC Stimulates cAMP cAMP Production (Second Messenger) AC->cAMP Synthesizes Readout Luminescence Readout (Functional Assay) cAMP->Readout Quantified by

Caption: GPCR Activation Pathway by N-Ethylated Peptide Ligands.

Assay 2: Caco-2 Cell Permeability Assay

To validate the hypothesis that N-ethylation improves oral bioavailability by masking amide protons, a transcellular transport assay is required.

Causality Check: Caco-2 cells must be cultured for 21 days to fully differentiate and form tight junctions, mimicking the human intestinal epithelium. We mandate a Transepithelial Electrical Resistance (TEER) measurement prior to the assay. A TEER > 400 Ω·cm² self-validates that the monolayer is intact; any peptide detected in the basolateral chamber has successfully traversed the cells (transcellularly) rather than leaking through gaps (paracellularly).

Step-by-Step Protocol:

  • Monolayer Culture: Seed Caco-2 cells at

    
     cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days, changing media every 48 hours.
    
  • Validation: Measure TEER using a volt-ohm meter. Exclude any inserts reading below 400 Ω·cm².

  • Dosing: Wash the monolayer with HBSS. Add 10 µM of the N-ethylated peptide (in HBSS + 1% DMSO) to the apical chamber (donor, 0.5 mL). Add blank HBSS to the basolateral chamber (receiver, 1.5 mL).

  • Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Immediately replace the extracted volume with 50 µL of fresh, pre-warmed HBSS to maintain sink conditions.

  • Quantification: Precipitate proteins using cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS. Calculate apparent permeability (

    
    ) using the formula: 
    
    
    
    , where
    
    
    is the steady-state flux,
    
    
    is the initial concentration, and
    
    
    is the surface area.

Caco2_Workflow Prep Prepare N-Ethylated Peptide Solution Apical Apply to Apical Chamber (Donor) Prep->Apical Incubate Incubate 2h at 37°C (Transcellular Transport) Apical->Incubate Basolateral Sample Basolateral Chamber (Receiver) Incubate->Basolateral LCMS LC-MS/MS Quantification Basolateral->LCMS Papp Calculate P_app (Permeability) LCMS->Papp

Caption: Caco-2 Transwell Permeability Assay Workflow.

References

  • Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides Accounts of Chemical Research, ACS Publications URL:[Link]

  • Synthesis of Dehydrodipeptide and N-ethyl-dehydrodipeptide Derivatives with an α-Aminoisobutyric Acid Residue SciSpace URL:[Link]

  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Introduction of Functional Groups into Peptides via N-Alkylation ResearchGate URL:[Link]

  • Iso-pseudoprolines as versatile tools for late-stage peptide backbone modifications RSC Publishing URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Fmoc-N-Et-Phe(4-Me)-OH

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. When synthesizing peptides with sterically hindered, unnatural buil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. When synthesizing peptides with sterically hindered, unnatural building blocks like Fmoc-N-Et-Phe(4-Me)-OH (N-α-Fmoc-N-α-ethyl-4-methyl-L-phenylalanine), researchers often focus entirely on optimizing coupling efficiency. However, the unique physicochemical properties of this molecule—and the aggressive reagents required to activate it—generate complex, high-volume waste streams.

A failure to proactively manage these streams can lead to severe safety hazards, chemical cross-contamination, and substantial fines from the Environmental Protection Agency (EPA)[1]. This guide provides a field-proven, self-validating methodology for the segregation, containment, and disposal of Fmoc-N-Et-Phe(4-Me)-OH and its associated Solid-Phase Peptide Synthesis (SPPS) waste.

Physicochemical Profile & Hazard Assessment

To understand the disposal requirements, we must first understand the chemical causality behind the synthesis workflow:

  • The Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group. It is highly base-labile and is typically cleaved using a 20% solution of piperidine in N,N-Dimethylformamide (DMF)[2][3]. This generates dibenzofulvene-piperidine adducts, which are toxic environmental pollutants that must be captured in organic liquid waste.

  • N-Ethyl & 4-Methyl Modifications: The N-ethylation of the peptide backbone creates severe steric hindrance. Coupling this amino acid often requires extended reaction times (up to 3 hours) and powerful activators like DIC/Oxyma or HATU[3][4]. Consequently, the resulting waste streams are heavily saturated with hazardous coupling byproducts (e.g., diisopropylurea or uronium salts) and excess organic solvents.

All chemical waste generated during this process is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of in regular trash or municipal sewer systems[5][6].

Visualizing the Waste Segregation Workflow

The most critical operational failure in SPPS waste management is the improper mixing of incompatible solvent streams. The diagram below illustrates the self-validating segregation logic required to maintain RCRA compliance and minimize disposal costs.

G Start SPPS: Fmoc-N-Et-Phe(4-Me)-OH Solid Solid Waste Stream Start->Solid Liquid Liquid Waste Stream Start->Liquid Solid_Items Unreacted Amino Acid Contaminated Resin & PPE Solid->Solid_Items Liq_Coupling Deprotection & Coupling (DMF, Piperidine, DIC/Oxyma) Liquid->Liq_Coupling Liq_Wash Resin Washing (DCM, Methanol) Liquid->Liq_Wash Bin_Solid Solid Hazardous Waste RCRA Compliant Bin Solid_Items->Bin_Solid Bin_NonHalo Non-Halogenated Liquid Waste Carboy Liq_Coupling->Bin_NonHalo Bin_Halo Halogenated Liquid Waste Carboy Liq_Wash->Bin_Halo

Fig 1: RCRA-compliant waste segregation workflow for Fmoc-N-Et-Phe(4-Me)-OH SPPS processes.

Step-by-Step Methodology: Segregation and Disposal Protocol

This protocol ensures that all waste streams generated during the handling and coupling of Fmoc-N-Et-Phe(4-Me)-OH are neutralized, segregated, and stored in compliance with federal regulations.

Step 1: Solid Waste Containment
  • Action: Collect all empty glass vials, weighing boats, and spatulas that contacted the neat Fmoc-N-Et-Phe(4-Me)-OH powder. Following the final cleavage step, collect the spent solid support (e.g., Wang or Rink Amide resin).

  • Causality: Fmoc-protected amino acids and spent polystyrene/PEG resins are non-biodegradable and pose long-term environmental hazards.

  • Validation: Verify that the solid waste container is lined with a chemically compatible plastic bag and is free of any free-flowing liquids. Label strictly as "Hazardous Waste - Solid Organic Contaminants"[5].

Step 2: Liquid Waste Segregation (Critical Cost-Control Step)
  • Action: Separate the liquid waste generated during the synthesis into two distinct, chemically compatible carboys (preferably high-density polyethylene, HDPE)[5][7].

    • Non-Halogenated Stream: Direct all 20% Piperidine/DMF deprotection waste, DMF resin washes, and coupling solutions (DIC/Oxyma or HATU/DIPEA) into this container[2][3].

    • Halogenated Stream: Direct all Dichloromethane (DCM) used for resin swelling and intermediate washing into a separate container[3].

  • Causality: Mixing halogenated solvents (DCM) with non-halogenated solvents (DMF) exponentially increases disposal costs. Halogenated waste requires specialized high-temperature incineration to prevent the release of highly toxic dioxins[1][7]. By keeping them separate, the non-halogenated waste can be repurposed via fuel blending, which is significantly cheaper and more environmentally sustainable.

Step 3: Container Labeling and Accumulation
  • Action: Attach an EPA-compliant hazardous waste tag to each container the moment the first drop of waste is added.

  • Validation: The tag must include the full chemical names (e.g., "N,N-Dimethylformamide"—never use abbreviations like "DMF"), the exact date of initial generation, and the specific hazard pictograms (e.g., Flammable, Toxic)[5]. Ensure containers are never filled beyond 90% capacity to allow for vapor expansion[7].

Step 4: Secondary Containment and Time-Limited Storage
  • Action: Store all active waste carboys in a designated Satellite Accumulation Area (SAA) under the direct supervision of lab personnel[7][8]. Place the carboys inside secondary containment trays to capture any catastrophic leaks.

  • Causality: Under EPA Subpart K regulations for academic and research labs, waste cannot be stored indefinitely. Prolonged storage of organic solvents can lead to peroxide formation or container degradation.

  • Validation: Conduct weekly documented inspections of the SAA. Ensure the waste is transferred to a Central Accumulation Area (CAA) or removed by a licensed hazardous waste vendor within 6 months (or 90 days, depending on your facility's generator status)[6][8].

Quantitative Waste Management Data

To assist lab managers in profiling their waste streams, the following table summarizes the regulatory classifications and operational limits for the byproducts of Fmoc-N-Et-Phe(4-Me)-OH synthesis.

Waste Stream CategoryPrimary Components GeneratedEPA Hazard CodesApproved Disposal MethodMax SAA Storage Time
Solid Organic Waste Unreacted Fmoc-N-Et-Phe(4-Me)-OH, spent resin, contaminated PPENon-RCRA (State Regulated)High-Temperature Incineration6 Months (Subpart K) / 90 Days (LQG)[6][8]
Non-Halogenated Liquid DMF, Piperidine (20%), DIC, Oxyma, DIPEAD001 (Ignitable), F003Solvent Blending / Fuel Blending6 Months (Subpart K) / 90 Days (LQG)[6][8]
Halogenated Liquid Dichloromethane (DCM), Cleavage Cocktails (TFA)D002 (Corrosive), F002Specialized Halogen Incineration6 Months (Subpart K) / 90 Days (LQG)[6][8]

References

  • [1] Chemistry Lab Waste Disposal - Environmental Marketing Services. Source: emsllcusa.com.1

  • [5] How to Dispose of Chemical Waste | Environmental Health and Safety. Source: case.edu. 5

  • [7] How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. Source: gaiaca.com. 7

  • [6] How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. Source: danielshealth.com. 6

  • [8] Laboratory Waste Management: The New Regulations. Source: medlabmag.com. 8

  • [4] 94744-50-0 | Fmoc-Aib-OH | N-protective Amino Acid | Ambeed.com. Source: ambeed.com. 4

  • [2] Fmoc-Thr(tBu)-OSu | Protected Amino Acid for Peptide Synthesis - Benchchem. Source: benchchem.com. 2

  • [3] Peptide Synthesis for Beginners. Source: americanpeptidesociety.org. 3

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-N-Et-Phe(4-Me)-OH

This guide provides an essential operational framework for the safe handling and disposal of Fmoc-N-Et-Phe(4-Me)-OH, a specialized amino acid derivative crucial in solid-phase peptide synthesis (SPPS). As drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an essential operational framework for the safe handling and disposal of Fmoc-N-Et-Phe(4-Me)-OH, a specialized amino acid derivative crucial in solid-phase peptide synthesis (SPPS). As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This document moves beyond a simple checklist, offering a procedural and causal explanation for each safety measure, ensuring a culture of informed caution in the laboratory.

Hazard Assessment: Understanding the Compound

While Fmoc-N-Et-Phe(4-Me)-OH and similar Fmoc-protected amino acids are not classified under GHS as acutely toxic, they present specific handling risks primarily due to their physical form as a fine powder.[1][2] The primary routes of exposure are inhalation of airborne dust and direct contact with skin and eyes.[1] The Safety Data Sheet (SDS) for the closely related compound Fmoc-Phe(4-Me)-OH indicates that it may cause respiratory tract irritation if inhaled.[1] Therefore, all handling procedures must be designed to mitigate the generation and dispersal of dust.

Table 1: Hazard Profile and Primary Risks

Hazard TypeDescriptionPrimary Exposure RoutePotential Health Effects
Physical Hazard Fine crystalline powder.[3]N/ACan easily become airborne, increasing inhalation risk.
Health Hazard Not classified as a hazardous substance, but should be handled with care.[1]Inhalation, Skin Contact, Eye ContactMay cause respiratory tract irritation.[1] Potential for skin and eye irritation upon contact.

Core Personal Protective Equipment (PPE) Framework

A multi-layered PPE strategy is essential, combining engineering controls with personal gear to provide comprehensive protection. The following equipment is mandatory when handling Fmoc-N-Et-Phe(4-Me)-OH in its solid form and when preparing solutions.

Table 2: Mandatory PPE Specifications

PPE CategoryItemSpecifications & Rationale
Eye Protection Chemical Splash GogglesMust comply with ANSI Z87.1 (US) or EN 166 (EU) standards.[2] Goggles provide a full seal around the eyes, offering superior protection from airborne powder and potential splashes during solvent addition compared to standard safety glasses.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation. They provide excellent protection against the solid compound and common solvents used in peptide synthesis like Dimethylformamide (DMF).[4][5] Always check the manufacturer's compatibility chart for specific breakthrough times.
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[4][5]
Respiratory Protection Engineering ControlsCertified Chemical Fume Hood: All weighing and handling of the solid powder must be conducted within a fume hood.[1][4] This is the primary and most effective means of preventing inhalation exposure by capturing dust at the source.
Personal RespiratorN95 Respirator (or equivalent): While a fume hood is the primary control, an N95 respirator may be required as a secondary precaution if engineering controls are insufficient or during spill cleanup.[6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes risk from the moment the compound is retrieved from storage to the final disposal of waste. This workflow is designed to be a self-validating system of safety checks.

Step 1: Preparation & Pre-Donning
  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the airflow is verified.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, solvent dispensers, vortex mixer, waste containers) inside the fume hood before handling the compound.

  • Don PPE: Before approaching the fume hood to begin work, don your lab coat, chemical splash goggles, and nitrile gloves.

Step 2: Handling the Compound (Inside Fume Hood)
  • Retrieve Compound: Bring the container of Fmoc-N-Et-Phe(4-Me)-OH into the fume hood.

  • Weighing: Carefully weigh the desired amount of the powder. Use gentle movements to avoid creating airborne dust.

  • Solution Preparation: If preparing a solution, add the solvent slowly to the solid to prevent splashing. Cap the container and mix.

  • Immediate Cleanup: Use a damp cloth or wipe to clean any residual powder from the spatula and weighing area before removing any equipment from the fume hood. Dispose of the wipe in the designated solid hazardous waste container.

Step 3: Post-Handling & Decontamination
  • Secure Compound: Tightly seal the primary container of Fmoc-N-Et-Phe(4-Me)-OH.

  • Doffing PPE: Remove gloves first, turning them inside out. Remove your lab coat and finally your goggles.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling Fmoc-N-Et-Phe(4-Me)-OH.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_fume_hood Verify Fume Hood prep_materials Assemble Materials in Hood prep_fume_hood->prep_materials prep_ppe Don Lab Coat, Goggles, Gloves prep_materials->prep_ppe handle_weigh Weigh Solid Compound prep_ppe->handle_weigh Begin Work handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_cleanup Wipe Down Surfaces handle_dissolve->handle_cleanup post_secure Secure All Containers handle_cleanup->post_secure Conclude Experiment post_doff Doff PPE post_secure->post_doff post_wash Wash Hands post_doff->post_wash disp_solid Dispose of Contaminated Solids post_wash->disp_solid Final Step disp_liquid Dispose of Liquid Waste disp_solid->disp_liquid

Caption: Workflow for safe handling of Fmoc-N-Et-Phe(4-Me)-OH.

Spill and Disposal Plan

Emergency Spill Procedure

In the event of a small spill of solid Fmoc-N-Et-Phe(4-Me)-OH within the fume hood:

  • Contain: Do not attempt to brush it up dry. Moisten the material with an inert liquid (like water) to prevent dust formation.

  • Collect: Carefully sweep or wipe the dampened material into a designated hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as solid hazardous waste.[7]

Chemical Waste Disposal

Proper disposal is critical for safety and environmental compliance. All waste associated with this compound must be treated as hazardous.[7]

  • Unused Solid Compound: The original container with any unused Fmoc-N-Et-Phe(4-Me)-OH should be clearly labeled and disposed of as solid chemical waste through your institution's Environmental Health and Safety (EHS) office.[7]

  • Contaminated Solid Waste: This includes items like gloves, weigh boats, and wipes that have come into contact with the chemical. These must be collected in a clearly labeled, sealed container or bag designated for solid hazardous waste.[2][7]

  • Liquid Waste: Solutions containing Fmoc-N-Et-Phe(4-Me)-OH, as well as waste from the peptide synthesis process (e.g., DMF, piperidine solutions), must be collected in appropriate, labeled hazardous liquid waste containers.[7] Never mix incompatible waste streams.

By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you build a foundation of trust and reliability, ensuring that groundbreaking research is conducted without compromising the well-being of the professionals who make it possible.

References

  • Safety Data Sheet for Fmoc-Phe(4-Me)-OH. AAPPTec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • How to Synthesize a Peptide. AAPPTec. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.